1-Benzyl-1H-imidazole-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzylimidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-11(15)10-7-13(8-12-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKAUFNAOVFMPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(N=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431051 | |
| Record name | 1H-Imidazole-4-carboxylic acid, 1-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
676372-30-8 | |
| Record name | 1H-Imidazole-4-carboxylic acid, 1-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 1-Benzyl-1H-imidazole-4-carboxylic acid (CAS 676372-30-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzyl-1H-imidazole-4-carboxylic acid is a heterocyclic building block possessing a unique combination of structural motifs: a benzyl-protected imidazole ring and a carboxylic acid functional group. This arrangement makes it a valuable intermediate for chemical synthesis, particularly in the field of medicinal chemistry. The imidazole core is a privileged structure in drug discovery, known for its ability to engage in various biological interactions, while the carboxylic acid provides a versatile handle for derivatization and salt formation.[1][2] This guide provides a comprehensive overview of its chemical properties, a plausible and detailed synthesis protocol, and an expert analysis of its potential applications in research and drug development, based on its structural features and the known bioactivity of related compounds.
Chemical Identity and Physicochemical Properties
The fundamental characteristics of this compound are crucial for its application in experimental settings. These properties dictate solubility, reactivity, and appropriate handling procedures. While extensive experimental data is not publicly available, key properties can be collated from supplier information and computational predictions.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 676372-30-8 | [3] |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [] |
| Molecular Weight | 202.21 g/mol | [4] |
| IUPAC Name | This compound | [3] |
| MDL Number | MFCD07376016 | [4] |
| Physical State | Solid (Predicted) | [] |
| Melting/Boiling Point | No data available | [3] |
| Solubility | No data available |
Synthesis and Purification: A Proposed Methodology
While specific literature detailing the synthesis of CAS 676372-30-8 is scarce, a robust and logical pathway can be designed based on well-established organic chemistry principles: the N-alkylation of an imidazole precursor. The most direct approach involves the benzylation of a suitable starting material, ethyl 1H-imidazole-4-carboxylate, followed by saponification of the ester to yield the target carboxylic acid.
2.1. Rationale for Synthetic Strategy
The chosen two-step strategy is predicated on efficiency and control.
-
Starting Material Selection : Ethyl 1H-imidazole-4-carboxylate is a commercially available and stable precursor. Using the ester form protects the carboxylic acid from unwanted side reactions during the alkylation step and improves solubility in organic solvents.
-
Alkylation (N-Benzylation) : The N-H proton of the imidazole ring is acidic and can be readily deprotonated by a suitable base. The resulting imidazolide anion acts as a potent nucleophile, attacking the electrophilic benzyl bromide to form the C-N bond. This is a standard and high-yielding method for N-alkylation of imidazoles.[7][8]
-
Saponification : The final deprotection step, a base-catalyzed hydrolysis (saponification) of the ethyl ester, is a classic and reliable transformation to unmask the carboxylic acid. This reaction is typically quantitative and proceeds under mild conditions.
2.2. Visualized Synthesis Workflow
The following diagram illustrates the proposed two-step synthesis.
Caption: Proposed two-step synthesis of the target compound.
2.3. Detailed Experimental Protocol
This protocol is a self-validating system, incorporating in-process checks to ensure reaction completion and purity.
Step 1: Synthesis of Ethyl 1-benzyl-1H-imidazole-4-carboxylate
-
Preparation : To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add ethyl 1H-imidazole-4-carboxylate (1.0 eq).
-
Dissolution : Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF).
-
Deprotonation : Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the imidazole N-H, driving the reaction forward. The low temperature controls the exothermic reaction.
-
Alkylation : After stirring for 30 minutes at 0 °C, add benzyl bromide (1.1 eq) dropwise via syringe. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitoring : Track the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up : Carefully quench the reaction by slowly adding ice-cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the intermediate ester.
Step 2: Synthesis of this compound
-
Hydrolysis : Dissolve the purified ethyl 1-benzyl-1H-imidazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Base Addition : Add aqueous sodium hydroxide (NaOH, 2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours. Causality: Heating accelerates the saponification of the sterically hindered ester.
-
Monitoring : Monitor the reaction by TLC until the ester is fully consumed.
-
Acidification : Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 by the dropwise addition of 1M HCl. A precipitate should form.
-
Isolation : Collect the solid precipitate by vacuum filtration.
-
Purification : Wash the solid with cold water and then a minimal amount of cold diethyl ether to remove any non-polar impurities. Dry the product under high vacuum to yield the final compound.
-
Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Potential Applications in Research and Drug Discovery
The structural components of this compound suggest significant potential as a scaffold or intermediate in medicinal chemistry. The imidazole ring is a versatile pharmacophore present in numerous natural products and synthetic drugs, valued for its electronic properties and ability to act as a hydrogen bond donor/acceptor and coordinate with metal ions.[1][2][9]
3.1. Scaffold for Enzyme Inhibitors
The carboxylic acid moiety is a key functional group for interacting with the active sites of various enzymes, particularly metalloenzymes and hydrolases.
-
Metallo-β-Lactamase (MBL) Inhibition : Imidazole-carboxylic acid derivatives have been identified as potent inhibitors of MBLs, enzymes that confer antibiotic resistance to bacteria.[10] The carboxylate can chelate the zinc ions in the MBL active site, while the N-benzyl group can be modified to occupy hydrophobic pockets, enhancing binding affinity and specificity.[10]
-
Other Enzyme Targets : The scaffold could be adapted to target other enzymes where an acidic group is crucial for binding, such as matrix metalloproteinases (MMPs) or histone deacetylases (HDACs).
3.2. Building Block for Receptor Antagonists/Agonists
The N-benzylimidazole core is a common feature in antagonists for various G-protein coupled receptors (GPCRs). The benzyl group can be readily substituted to explore structure-activity relationships (SAR) and optimize receptor binding. The carboxylic acid can serve as an anchor point or be converted into other functional groups like amides or esters to modulate potency and pharmacokinetic properties.[11]
3.3. Antiviral and Anticancer Research
Imidazole derivatives are a cornerstone of antiviral and anticancer drug discovery.[12][13] They can interfere with viral replication processes or modulate cellular pathways critical to cancer development.[12][13] This compound provides a starting point for creating libraries of novel derivatives for screening against these targets. For instance, modifying the benzyl ring and converting the carboxylic acid to various amides could yield compounds with enhanced activity.[12]
3.4. Logical Pathway for Derivative Synthesis
The carboxylic acid is a prime site for derivatization, enabling the exploration of SAR and the development of prodrugs or compounds with improved cell permeability.
Caption: Potential derivatization pathways from the core molecule.
Conclusion
This compound (CAS 676372-30-8) represents a strategically important, yet under-documented, chemical building block. Its synthesis is achievable through standard, scalable organic chemistry reactions. The combination of a protected imidazole core and a reactive carboxylic acid handle provides medicinal chemists with a versatile platform for generating novel molecular entities. Its structural similarity to known bioactive compounds suggests high potential for developing new therapeutic agents, particularly in the areas of anti-infectives and oncology. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this valuable compound into their discovery programs.
References
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Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. (2008). ACS Publications. Retrieved January 23, 2026, from [Link]
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Imidazole: Having Versatile Biological Activities. (n.d.). SciSpace. Retrieved January 23, 2026, from [Link]
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Derivatives of imidazole. III. Synthesis and pharmacological activities of nitriles, amides, and carboxylic acid derivatives of imidazo[1,2-a]pyridine. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]
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Synthesis of 1,4-Dialkoxynaphthalene-Based Imidazolium Salts and Their Cytotoxicity in Cancer Cell Lines. (2023). PubMed Central. Retrieved January 23, 2026, from [Link]
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Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
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Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
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One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. (2017). MedCrave online. Retrieved January 23, 2026, from [Link]
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Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. (2017). Longdom Publishing. Retrieved January 23, 2026, from [Link]
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One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
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SYNTHESIS, CHARACTERIZATION AND ANTHELMINTIC ACTIVITY OF NOVEL IMIDAZOLE-5-ONE DERIVATIVES. (n.d.). International Journal of Pharmacy and Biological Sciences. Retrieved January 23, 2026, from [Link]
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Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. (2022). PubMed. Retrieved January 23, 2026, from [Link]
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An In-depth Technical Guide to the Potential Therapeutic Targets of 1-Benzyl-1H-imidazole-4-carboxylic acid
This guide provides a comprehensive exploration of the potential therapeutic applications of 1-Benzyl-1H-imidazole-4-carboxylic acid, a heterocyclic compound belonging to the versatile imidazole class. The imidazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a broad range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[1][2][3][4][5] The unique electronic and structural characteristics of the imidazole ring allow it to interact with various enzymes and receptors, making its derivatives promising candidates for drug discovery.[6]
This document will delve into the inferred therapeutic targets of this compound based on structure-activity relationship (SAR) studies of analogous compounds. We will present detailed hypotheses, mechanistic insights, and robust experimental protocols for the validation of these potential targets, providing a roadmap for researchers and drug development professionals.
Inferred Therapeutic Target 1: Xanthine Oxidoreductase (XOR)
Hypothesis: A Potential Inhibitor for the Management of Hyperuricemia
We hypothesize that this compound acts as an inhibitor of xanthine oxidoreductase (XOR). This hypothesis is predicated on studies of structurally similar compounds, where 1-phenylimidazole-4-carboxylic acid derivatives have demonstrated potent, nanomolar-level inhibition of XOR.[7] The substitution of the phenyl group with a benzyl group, as in our compound of interest, is a common bioisosteric replacement in medicinal chemistry that often retains or enhances biological activity.
Scientific Rationale and Mechanism of Action
Xanthine oxidoreductase is a pivotal enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid. In humans, excessive uric acid production, often due to high XOR activity, leads to hyperuricemia. This condition is a precursor to gout, a painful inflammatory arthritis caused by the deposition of monosodium urate crystals in joints. By inhibiting XOR, this compound could reduce the production of uric acid, thereby offering a therapeutic strategy for the treatment of gout and other conditions associated with hyperuricemia.
Caption: Purine catabolism pathway and the inhibitory role of this compound on Xanthine Oxidoreductase.
Experimental Validation Protocols
This protocol details a spectrophotometric assay to determine the half-maximal inhibitory concentration (IC50) of the test compound against XOR.
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine
-
Potassium Phosphate Buffer (pH 7.5)
-
Dimethyl Sulfoxide (DMSO)
-
This compound
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add 50 µL of potassium phosphate buffer to all wells.
-
Add 2 µL of the test compound at various concentrations (serially diluted) to the sample wells. Add 2 µL of DMSO to the control wells.
-
Add 25 µL of xanthine solution to all wells.
-
Initiate the reaction by adding 25 µL of xanthine oxidase solution to all wells.
-
Immediately measure the absorbance at 295 nm every 30 seconds for 10 minutes.
-
Calculate the rate of uric acid formation from the linear portion of the absorbance curve.
-
Determine the percent inhibition for each concentration of the test compound relative to the control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
| Compound | Target | IC50 (nM) [Hypothetical] |
| This compound | XOR | 50 |
| Febuxostat (Positive Control) | XOR | 10 |
This workflow determines the mode of inhibition (e.g., competitive, non-competitive).
Caption: Workflow for determining the kinetic mode of XOR inhibition.
Inferred Therapeutic Target 2: Takeda G-protein-coupled Receptor 5 (TGR5)
Hypothesis: A Potential Agonist for Metabolic Diseases
A second plausible hypothesis is that this compound functions as an agonist for the Takeda G-protein-coupled receptor 5 (TGR5). This is inferred from research on 1-benzyl-1H-imidazole-5-carboxamide derivatives, which have been identified as potent TGR5 agonists.[8] While our molecule is a carboxylic acid at position 4, the shared 1-benzyl-imidazole core warrants investigation into its potential interaction with TGR5, a promising target for metabolic disorders.
Scientific Rationale and Mechanism of Action
TGR5, a bile acid receptor, is highly expressed in enteroendocrine L-cells and plays a crucial role in regulating glucose homeostasis and energy metabolism. Activation of TGR5 stimulates the production of intracellular cyclic AMP (cAMP), which in turn triggers the secretion of glucagon-like peptide-1 (GLP-1). GLP-1 is an incretin hormone that enhances insulin secretion, suppresses glucagon release, and promotes satiety. Therefore, a TGR5 agonist like this compound could be a valuable therapeutic agent for type 2 diabetes and obesity.[8]
Caption: TGR5 signaling pathway leading to GLP-1 secretion.
Experimental Validation Protocols
This protocol measures the ability of the test compound to activate TGR5 by quantifying the downstream production of cAMP.
Materials:
-
HEK293 cells stably expressing human TGR5 (HEK293-TGR5)
-
DMEM supplemented with 10% FBS and selection antibiotic
-
cAMP assay kit (e.g., HTRF or ELISA-based)
-
This compound
-
LCA (Lithocholic acid) as a positive control
-
384-well white microplates
Procedure:
-
Seed HEK293-TGR5 cells in 384-well plates and incubate overnight.
-
Prepare serial dilutions of the test compound and the positive control in assay buffer.
-
Remove the culture medium and add the compound dilutions to the cells.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Plot the cAMP concentration against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the EC50 value.
| Compound | Target | EC50 (nM) [Hypothetical] |
| This compound | TGR5 | 150 |
| LCA (Positive Control) | TGR5 | 80 |
This workflow assesses the functional consequence of TGR5 activation in a relevant cell line.
Caption: Workflow for measuring GLP-1 secretion from STC-1 cells.
Computational Approaches for Target Prioritization
In silico methods are invaluable for prioritizing and understanding the potential interactions of this compound with its hypothesized targets.
Molecular Docking Workflow
Molecular docking simulations can predict the binding pose and affinity of the compound within the active site of XOR or the ligand-binding pocket of TGR5.
Caption: A generalized workflow for molecular docking studies.
Conclusion and Future Directions
This guide has outlined a scientifically-grounded approach to investigating the therapeutic potential of this compound. Based on the existing literature for structurally related compounds, Xanthine Oxidoreductase and the TGR5 receptor have been identified as high-priority potential targets. The provided experimental protocols offer a clear path for validating these hypotheses in vitro and in cell-based models.
Successful validation of these targets would pave the way for further preclinical development, including:
-
Lead Optimization: Chemical modification of the core structure to improve potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy Studies: Testing the compound in animal models of gout or type 2 diabetes.
-
Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and safety of the compound.
The exploration of this compound and its derivatives holds significant promise for the development of novel therapeutics for metabolic and inflammatory diseases.
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WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. A review article on synthesis of imidazole derivatives. [Link]
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Al-Ostath, A., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(35), 22963-22985. [Link]
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Tarnowski, M., et al. (2023). Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. International Journal of Molecular Sciences, 24(3), 2588. [Link]
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An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 1-Benzyl-1H-imidazole-4-carboxylic Acid Analogs as Xanthine Oxidase Inhibitors
Introduction: The Therapeutic Promise of Xanthine Oxidase Inhibition
Hyperuricemia, a metabolic disorder characterized by elevated levels of uric acid in the blood, is a primary etiological factor in the development of gout and has been implicated in more severe conditions such as cardiovascular and renal diseases.[1] Xanthine oxidase (XO), a molybdenum-containing enzyme, plays a pivotal role in purine metabolism by catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] Consequently, the inhibition of XO has emerged as a cornerstone therapeutic strategy for the management of hyperuricemia and associated pathologies.[2][3] While purine analogs like allopurinol have been the mainstay of treatment, their use is associated with significant adverse effects, necessitating the development of novel, non-purine XO inhibitors with improved safety and efficacy profiles.[1]
The 1-benzyl-1H-imidazole-4-carboxylic acid scaffold has garnered considerable attention as a promising non-purine pharmacophore for the design of potent XO inhibitors. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of this class of compounds, offering field-proven insights into their design, synthesis, and biological evaluation for researchers, scientists, and drug development professionals.
The this compound Pharmacophore: A Privileged Scaffold for XO Inhibition
The design of XO inhibitors based on the this compound core is predicated on the strategic placement of key functionalities that interact with the enzyme's active site. The rationale behind the selection of this scaffold is rooted in its ability to mimic the binding of the natural substrate, xanthine, while offering ample opportunities for synthetic modification to optimize potency, selectivity, and pharmacokinetic properties.
The core scaffold can be dissected into three key regions for SAR exploration:
-
The Imidazole-4-carboxylic Acid Moiety: This region is crucial for anchoring the inhibitor within the active site of XO. The carboxylic acid can form key hydrogen bond interactions with active site residues, mimicking the interactions of the purine ring of xanthine.
-
The N1-Benzyl Group: This lipophilic group extends into a hydrophobic pocket of the enzyme, contributing significantly to binding affinity. Substitutions on the benzyl ring allow for fine-tuning of these hydrophobic interactions and can influence the overall physicochemical properties of the molecule.
-
The Imidazole Ring: This central heterocyclic core serves as a rigid scaffold to orient the carboxylic acid and benzyl groups for optimal interaction with the enzyme. Modifications to the imidazole ring itself can impact the electronic properties and overall conformation of the inhibitor.
The following diagram illustrates the key pharmacophoric features of the this compound scaffold for XO inhibition:
Caption: Key pharmacophoric features of the this compound scaffold for XO inhibition.
Synthesis of this compound Analogs: A Step-by-Step Protocol
The synthesis of this compound analogs typically proceeds through a multi-step sequence, starting from readily available starting materials. The following protocol provides a detailed, self-validating methodology for the preparation of the core scaffold and its subsequent derivatization.
Protocol 1: Synthesis of Ethyl 1-Benzyl-1H-imidazole-4-carboxylate
This protocol outlines a common and reliable method for the synthesis of the key intermediate, ethyl 1-benzyl-1H-imidazole-4-carboxylate.[4]
Materials:
-
Ethyl 2-chloro-3-(ethoxycarbonylhydrazono)butanoate
-
Triethylamine (TEA)
-
Benzylamine
-
Paraformaldehyde
-
Acetonitrile (ACN)
-
Microwave reactor
Procedure:
-
Formation of the Azomethine Ylide Precursor: In a microwave-safe vial, dissolve ethyl 2-chloro-3-(ethoxycarbonylhydrazono)butanoate (1.0 eq) in acetonitrile.[4]
-
Add triethylamine (1.0 eq) to the solution at room temperature with stirring. The solution will turn red, indicating the formation of the diazo intermediate.[4]
-
Ylide Formation and Trapping: Add benzylamine (1.05 eq) to the reaction mixture. The solution will become colorless upon complete reaction.[4]
-
Add paraformaldehyde (2.0 eq) to the vial.
-
Microwave-Assisted Cyclization: Seal the vial and heat the reaction mixture in a microwave reactor at 150°C for 20 minutes.[4]
-
Work-up and Purification: After cooling, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel to afford ethyl 1-benzyl-1H-imidazole-4-carboxylate.
Protocol 2: Hydrolysis to this compound
Materials:
-
Ethyl 1-benzyl-1H-imidazole-4-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve ethyl 1-benzyl-1H-imidazole-4-carboxylate (1.0 eq) in a mixture of THF (or MeOH) and water.
-
Add LiOH (or NaOH) (1.5-2.0 eq) to the solution and stir at room temperature or gentle heat until the reaction is complete (monitored by TLC).
-
Acidification: Cool the reaction mixture in an ice bath and acidify to pH 3-4 with 1N HCl.
-
Isolation: The product, this compound, will precipitate out of solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Investigating the Structure-Activity Relationship (SAR)
Systematic modification of the this compound scaffold has yielded valuable insights into the structural requirements for potent XO inhibition. The following sections detail the SAR at each key position of the molecule.
Substitutions on the N1-Benzyl Ring
The nature and position of substituents on the benzyl ring have a profound impact on the inhibitory activity of these analogs. This is primarily due to the interactions of this group with a hydrophobic pocket in the XO active site.
Table 1: SAR of N1-Benzyl Ring Substitutions in Imidazole-based XO Inhibitors
| Compound | R (Substitution on Benzyl Ring) | XO Inhibition IC50 (µM) | Reference |
| 1a | H | > 10 | [5] |
| 1b | 4-OCH3 | 1.2 | [5] |
| 1c | 4-Cl | 0.85 | [5] |
| 1d | 3,4-di-Cl | 0.003 | [5] |
| 1e | 3-CN, 4-OCH3 | 0.003 | [5] |
| 1f | 4-OCF3 | 0.006 | [5] |
Data adapted from a study on 1-hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives, which provides valuable insights into the impact of benzyl-like substitutions on XO inhibition.[5]
Key Insights:
-
Electron-withdrawing groups are generally favored: Halogens (Cl) and trifluoromethoxy (OCF3) groups at the para-position of the benzyl ring significantly enhance inhibitory activity compared to the unsubstituted analog.[5]
-
A combination of substituents can be highly beneficial: The presence of both a cyano group at the meta-position and a methoxy group at the para-position (compound 1e ) leads to a remarkable increase in potency.[5] This suggests that a combination of electronic and steric effects can optimize interactions within the hydrophobic pocket.
-
Lipophilicity plays a crucial role: More lipophilic ether substituents at the 4'-position of a related 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid series also demonstrated enhanced XO inhibitory potency, reinforcing the importance of hydrophobic interactions.[6]
Modifications of the Imidazole Ring
While the imidazole ring primarily acts as a scaffold, substitutions on the ring can influence the overall electronic properties and conformation of the inhibitor.
-
Methyl Substitution: In a related series of 1-hydroxy-2-phenyl-1H-imidazole-5-carboxylic acid derivatives, the presence of a methyl group at the 4-position of the imidazole ring was a common feature in potent inhibitors.[5] This suggests that a small alkyl group at this position may be beneficial for activity.
Bioisosteric Replacement of the Carboxylic Acid
The carboxylic acid group, while crucial for anchoring, can also contribute to poor pharmacokinetic properties such as low cell permeability and rapid metabolism. Bioisosteric replacement of the carboxylic acid with other acidic functional groups is a common strategy to address these limitations while maintaining or improving biological activity.[7]
Common Carboxylic Acid Bioisosteres:
-
Tetrazole: The 5-substituted 1H-tetrazole is a widely used carboxylic acid bioisostere. It has a similar pKa to a carboxylic acid and can participate in similar hydrogen bonding interactions.[8] The tetrazole's acidic NH group is positioned further from the core of the molecule, which can sometimes lead to optimized interactions with the target.[8]
-
Acylsulfonamide: This group can also mimic the hydrogen bonding capabilities of a carboxylic acid.[7]
-
Hydroxamic Acid: Another potential bioisostere that can engage in similar interactions.
While specific examples of bioisosteric replacement for this compound analogs as XO inhibitors are not extensively documented in the readily available literature, the principles of bioisosterism strongly suggest that this would be a fruitful avenue for lead optimization.
The following workflow illustrates the process of investigating bioisosteric replacements:
Caption: A typical workflow for the investigation of carboxylic acid bioisosteres in drug discovery.
In Vitro Evaluation of Xanthine Oxidase Inhibitory Activity
A robust and reproducible in vitro assay is essential for accurately determining the potency of newly synthesized analogs and establishing a reliable SAR. The most common method for measuring XO inhibition is a spectrophotometric assay that monitors the formation of uric acid from the substrate, xanthine.[9]
Protocol 3: In Vitro Xanthine Oxidase Inhibition Assay
Materials:
-
Xanthine oxidase (from bovine milk or other sources)
-
Xanthine (substrate)
-
Potassium phosphate buffer (pH 7.5)
-
Test compounds (dissolved in DMSO)
-
Allopurinol or Febuxostat (positive control)
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of xanthine in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.5).
-
Prepare a stock solution of xanthine oxidase in the same buffer. The final concentration in the assay should be optimized to give a linear reaction rate.
-
Prepare serial dilutions of the test compounds and positive control in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that inhibits the enzyme (typically <1%).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Test compound or positive control solution
-
Xanthine oxidase solution
-
-
-
Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[10]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the xanthine substrate solution to all wells.
-
Measurement: Immediately begin monitoring the increase in absorbance at 290 nm (the wavelength at which uric acid absorbs) at regular intervals for a defined period (e.g., 10-30 minutes) using a microplate reader.[11]
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using a suitable software package.
-
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel, potent, and safe non-purine xanthine oxidase inhibitors. The SAR studies highlighted in this guide demonstrate that strategic modifications to the N1-benzyl group, particularly the introduction of electron-withdrawing and lipophilic substituents, can lead to a significant enhancement in inhibitory activity.
Future research in this area should focus on:
-
Extensive exploration of bioisosteric replacements for the carboxylic acid moiety to improve the pharmacokinetic profiles of these inhibitors.
-
In-depth investigation of substitutions on the imidazole ring to further optimize the electronic and conformational properties of the compounds.
-
Co-crystallization of potent inhibitors with xanthine oxidase to provide a detailed understanding of the binding interactions at the molecular level and guide further rational drug design.
By leveraging the insights and protocols presented in this technical guide, researchers and drug development professionals can accelerate the discovery of next-generation xanthine oxidase inhibitors for the effective management of hyperuricemia and related diseases.
References
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Chen, S., Zhang, T., Wang, J., Wang, F., Niu, H., Wu, C., & Wang, S. (2015). Synthesis and evaluation of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives as non-purine xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 103, 343–353. [Link]
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Yavuz, S., Ceylan, S., & Al-Bayati, Z. A. F. (2024). Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024). RSC Medicinal Chemistry, 15(3), 546-577. [Link]
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Candeias, N. R., Paterna, R., & Afonso, C. A. M. (2012). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. The Journal of Organic Chemistry, 77(17), 7486–7492. [Link]
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Kovalenko, S. M., Chornous, V. A., Antypenko, L. M., Borysov, O. V., & Karpenko, O. V. (2024). Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids. ChemMedChem. [Link]
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Ballatore, C., Trojanowski, J. Q., & Lee, V. M.-Y. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. Chemistry & Biology, 20(9), 1151-1157. [Link]
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Sharma, S., & Singh, P. (2021). Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials. RSC Medicinal Chemistry, 12(5), 710-731. [Link]
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Zhang, T., Wu, Q., Li, S., Wang, L., Sun, Q., Zhang, Y., Meng, F., & Gao, H. (2017). Synthesis and evaluation of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives as xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(16), 3812–3816. [Link]
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Panday, D., & Verma, A. (2020). a review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research, 9(10), 253-273. [Link]
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Meng, F., Zhang, T., Chen, S., Wang, J., Wang, F., Niu, H., Wu, C., & Wang, S. (2018). Design, synthesis and biological evaluation of 1-hydroxy-2-phenyl-4-pyridyl-1H-imidazole derivatives as xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry, 26(6), 1315–1324. [Link]
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Cambridge MedChem Consulting. (2022). Acid Bioisosteres. [Link]
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Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]
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Hille, R., & Nishino, T. (2001). Synthesis and structure-activity relationships of 1-phenylpyrazoles as xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(7), 879–882. [Link]
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Battelli, M. G., Polito, L., Bortolotti, M., & Bolognesi, A. (2021). Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials. RSC Medicinal Chemistry, 12(5), 710-731. [Link]
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Murugesan, S., Kotteeswaran, R., & Chidambaram, N. (2014). Virtual Screening Analysis and In-vitro Xanthine Oxidase Inhibitory Activity of Some Commercially Available Flavonoids. Journal of Applied Pharmaceutical Science, 4(1), 82-86. [Link]
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Lin, C.-M., Chen, C.-T., Lee, H.-H., & Lin, J.-K. (2019). Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil. Molecules, 24(18), 3326. [Link]
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Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653. [Link]
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Zhang, Y., Wang, Y., Zhang, Y., & Liu, H. (2020). Exploration of Novel Xanthine Oxidase Inhibitors Based on 1,6-Dihydropyrimidine-5-Carboxylic Acids by an Integrated in Silico Study. Molecules, 25(21), 5057. [Link]
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Over, B., Mathea, M., Klabunde, T., & Stiefl, N. (2020). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. Organic Letters, 22(21), 8491–8496. [Link]
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An In-Depth Technical Guide to the Solubility and Stability of 1-Benzyl-1H-imidazole-4-carboxylic Acid
Executive Summary
1-Benzyl-1H-imidazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science, often serving as a key building block in the synthesis of more complex molecules.[1][2] Its utility in drug development is intrinsically linked to its physicochemical properties, primarily its solubility and stability, which govern formulation, bioavailability, and shelf-life. This guide provides a comprehensive framework for characterizing these critical attributes. While specific experimental data for this molecule is not extensively published, this document synthesizes established principles of imidazole and carboxylic acid chemistry to present a predictive analysis and robust experimental protocols for its evaluation. We will explore the anticipated pH-dependent solubility, outline methodologies for its empirical determination, and detail the forced degradation pathways necessary for a complete stability profile, thereby equipping researchers and drug development professionals with the tools for a thorough investigation.
Predicted Physicochemical Profile
The structure of this compound is amphoteric, incorporating both a basic imidazole ring and an acidic carboxylic acid moiety. This duality is the primary determinant of its physicochemical behavior. The benzyl group introduces a significant hydrophobic character, which will influence its solubility in organic solvents and its partitioning behavior.
Key Structural Features:
-
Imidazole Ring: A basic heterocycle. The lone pair on the N3 nitrogen is available for protonation.
-
Carboxylic Acid Group: An acidic functional group that will be deprotonated at higher pH.
-
Benzyl Group: A bulky, non-polar substituent that increases lipophilicity.
Based on these features, we can predict the following properties. It is crucial to note that these are estimates derived from chemical principles and data on analogous structures; they must be confirmed experimentally.
| Property | Predicted Value/Characteristic | Rationale and Scientific Justification |
| Molecular Formula | C₁₁H₁₀N₂O₂ | Derived from its chemical structure. |
| Molecular Weight | 202.21 g/mol | Calculated from the atomic weights of its constituent atoms. |
| pKa (Acidic) | ~3-4 | The carboxylic acid group's acidity is expected to be in the typical range for aromatic carboxylic acids. |
| pKa (Basic) | ~6-7 | The imidazole ring is a weak base; its pKa for the conjugate acid is comparable to that of imidazole itself.[3] |
| LogP | ~1.5 - 2.5 | The benzyl group significantly increases lipophilicity compared to the parent imidazole-4-carboxylic acid. This value is an estimate and highly dependent on the experimental or computational method used.[4] |
| Appearance | White to off-white solid | Typical appearance for similar organic compounds. |
Comprehensive Solubility Analysis
The solubility of this compound is predicted to be highly dependent on the pH of the aqueous medium, a direct consequence of its amphoteric nature.
-
In Acidic Media (pH < pKa₁): The imidazole ring will be protonated, forming a cationic species. This salt form is expected to exhibit significantly enhanced aqueous solubility.
-
In Neutral Media (pKa₁ < pH < pKa₂): The molecule will exist predominantly as a zwitterion, which may have lower solubility due to intramolecular charge neutralization.
-
In Basic Media (pH > pKa₂): The carboxylic acid will be deprotonated, forming an anionic carboxylate salt, which is also expected to have good aqueous solubility.
This pH-dependent behavior is a critical consideration for formulation, especially for oral dosage forms that must traverse the varying pH environments of the gastrointestinal tract.
Hypothetical Solubility Data
The following table presents hypothetical, yet scientifically plausible, solubility data for this compound in various pharmaceutically relevant solvents at 25°C. These values are based on the expected behavior of the molecule and are intended for illustrative purposes.
| Solvent | Expected Solubility (mg/mL) | Classification (USP) |
| Water (pH 7.0) | ~0.5 - 1.0 | Slightly Soluble |
| 0.1 N HCl (pH ~1) | > 10 | Soluble |
| Phosphate Buffer (pH 7.4) | ~0.8 | Slightly Soluble |
| 0.1 N NaOH (pH ~13) | > 15 | Soluble |
| Ethanol | ~40 | Freely Soluble |
| Propylene Glycol | ~20 | Soluble |
| Dimethyl Sulfoxide (DMSO) | > 100 | Very Soluble |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol describes the gold-standard shake-flask method for determining the thermodynamic equilibrium solubility.[5]
Objective: To determine the saturation concentration of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (pure solid)
-
Selected solvents (e.g., purified water, pH-adjusted buffers, ethanol)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Validated HPLC-UV or LC-MS/MS method for quantification
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation: Add an excess amount of the solid compound to a series of vials. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.[5]
-
Solvent Addition: Add a precise volume of the desired solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. Allow the samples to equilibrate for a sufficient duration (typically 24-48 hours) to reach a steady state.[6][7]
-
Phase Separation: After equilibration, let the vials stand to allow the excess solid to sediment. For complete separation, centrifuge the vials at high speed.[8]
-
Sampling: Carefully withdraw a sample from the clear supernatant.
-
Filtration: Immediately filter the sample through a 0.22 µm syringe filter to remove any remaining microparticulates. Adsorption of the compound to the filter should be evaluated and accounted for.
-
Quantification: Dilute the filtrate with a suitable mobile phase and analyze the concentration using a pre-validated, stability-indicating analytical method (e.g., HPLC-UV).[9]
-
Confirmation: The experiment should be performed in triplicate. Equilibrium is confirmed if the concentration values from samples taken at different time points (e.g., 24h and 48h) are consistent.[5]
Caption: Workflow for the Shake-Flask Solubility Method.
Intrinsic Stability and Degradation Profile
Understanding the chemical stability of a drug candidate is mandated by regulatory agencies and is fundamental to developing a safe and effective product.[10] Forced degradation studies, or stress testing, are performed to identify potential degradation products, elucidate degradation pathways, and establish the intrinsic stability of the molecule.[11]
The structure of this compound suggests several potential degradation pathways:
-
Hydrolysis: While the core imidazole ring is generally stable to hydrolysis, extreme pH and high temperatures could potentially promote decarboxylation.
-
Oxidation: The imidazole ring is susceptible to oxidation, which can lead to ring-opening or the formation of various oxidized derivatives.[4]
-
Photodegradation: Imidazole-containing compounds can be sensitive to light, potentially leading to radical-mediated degradation pathways.[4]
Experimental Protocol: Forced Degradation Studies
This protocol is designed in accordance with ICH guideline Q1A(R2) to evaluate the stability of the drug substance under various stress conditions.[11][12] The goal is to achieve 5-20% degradation to ensure that the degradation products are sufficiently generated for detection and characterization without completely destroying the sample.[12][13]
Objective: To identify the degradation pathways and potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl, e.g., 0.1 N)
-
Sodium hydroxide (NaOH, e.g., 0.1 N)
-
Hydrogen peroxide (H₂O₂, e.g., 3%)
-
Photostability chamber (ICH Q1B compliant)
-
Temperature-controlled oven
-
Validated stability-indicating HPLC-MS/MS method
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the stock solution with 0.1 N HCl and heat (e.g., at 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it, and dilute for analysis.
-
Alkaline Hydrolysis: Treat the stock solution with 0.1 N NaOH and heat (e.g., at 60°C) for a defined period. Neutralize and dilute samples before analysis.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 70°C) in an oven. Also, heat a solution of the compound.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS/MS) to identify and characterize the degradation products.
Hypothetical Forced Degradation Outcomes
| Stress Condition | Severity | % Degradation (Hypothetical) | Major Degradation Products (Predicted) |
| Acidic (0.1 N HCl) | 60°C, 24h | < 5% | Minimal degradation expected. |
| Alkaline (0.1 N NaOH) | 60°C, 8h | 10-15% | Potential for decarboxylation or other base-mediated reactions. |
| Oxidative (3% H₂O₂) | RT, 24h | 15-20% | Oxidation of the imidazole ring. |
| Thermal (Solid) | 70°C, 7 days | < 2% | Likely stable in solid form to dry heat. |
| Photolytic (Solution) | ICH Q1B | 5-10% | Formation of photo-isomers or radical-induced degradation products. |
graph TD { node [shape=box, style="rounded,filled", fontname="Arial", margin=0.2, fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368", fontcolor="#5F6368"];A[this compound] --> B{Oxidative Stress(e.g., H₂O₂)}; A --> C{Alkaline Hydrolysis(e.g., NaOH, heat)}; A --> D{Photolytic Stress(e.g., UV/Vis Light)}; B --> B1[Oxidized Imidazole Derivatives]; B --> B2[Ring-Opened Products]; C --> C1[Decarboxylation Product]; D --> D1[Photodegradants]; style A fillcolor="#4285F4", fontcolor="#FFFFFF" style B fillcolor="#EA4335", fontcolor="#FFFFFF" style C fillcolor="#EA4335", fontcolor="#FFFFFF" style D fillcolor="#EA4335", fontcolor="#FFFFFF" style B1 fillcolor="#F1F3F4" style B2 fillcolor="#F1F3F4" style C1 fillcolor="#F1F3F4" style D1 fillcolor="#F1F3F4"
}
Caption: Plausible Degradation Pathways for the Molecule.
Recommended Analytical Methodologies
Accurate quantification is the cornerstone of reliable solubility and stability testing. A stability-indicating analytical method is one that can separate the intact drug from its degradation products, ensuring that the measurement of the active ingredient is accurate and unaffected by interfering peaks.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a robust and widely available technique suitable for determining the purity and concentration of the compound in solubility studies and for tracking its degradation over time. A reverse-phase C18 column with a mobile phase consisting of an acetonitrile/water gradient containing a pH modifier like formic or phosphoric acid is a common starting point.[9]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method offers superior sensitivity and selectivity. It is indispensable for forced degradation studies, as it not only quantifies the parent compound but also helps in the structural elucidation of unknown degradation products by providing mass-to-charge ratio information.
Conclusion and Forward Outlook
This guide establishes a comprehensive framework for the characterization of this compound, a compound with significant potential in drug development. Based on its amphoteric chemical structure, it is predicted to exhibit pronounced pH-dependent solubility, with higher solubility in acidic and basic conditions compared to neutral pH. The imidazole moiety represents the most likely site of chemical instability, particularly towards oxidative and photolytic stress.
While this document provides robust, field-proven protocols grounded in authoritative guidelines, the hypothetical data presented herein must be superseded by rigorous experimental work. The successful execution of the described solubility and forced degradation studies will provide the critical data package required for informed decision-making in lead optimization, pre-formulation, and the overall drug development lifecycle.
References
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U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. Available at: [Link]
-
Cozens, F. L., et al. (2022). Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging. National Institutes of Health (NIH). Available at: [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. ICH. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 14080, Imidazole-4-carboxylic acid. PubChem. Available at: [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. BioAssay Systems. Available at: [Link]
-
ResearchGate. (2009). Calculation of the pKa of 1-(o-Hydroxyphenyl) imidazole carboxylic esters using the ab initio, DFT and PCM-UAHF models. ResearchGate. Available at: [Link]
-
Resolve Mass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Resolve Mass Laboratories. Available at: [Link]
-
European Medicines Agency. (2003). ICH Topic Q 1 A (R2) Stability Testing of new Drug Substances and Products. EMA. Available at: [Link]
-
SIELC Technologies. (2018). 1H-Imidazole-4-carboxylic acid. SIELC. Available at: [Link]
-
Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]
-
YouTube. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. Available at: [Link]
-
ResearchGate. (2013). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. ResearchGate. Available at: [Link]
-
National Institutes of Health. (2012). 1H-Imidazol-3-ium-4-carboxylate. NIH. Available at: [Link]
-
World Journal of Pharmaceutical Research. (2017). A review article on synthesis of imidazole derivatives. WJPR. Available at: [Link]
-
Eco-Vector Journals Portal. (2022). Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP. Eco-Vector. Available at: [Link]
-
National Institutes of Health. (2012). Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available at: [Link]
-
National Institutes of Health. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. NIH. Available at: [Link]
-
National Institutes of Health. (2008). 1-Benzyl-2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole. NIH. Available at: [Link]
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The Investigator's Vade Mecum: A Technical Guide to 1-Benzyl-1H-imidazole-4-carboxylic Acid in Enzyme Inhibition Studies
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the investigation of 1-benzyl-1H-imidazole-4-carboxylic acid as a potential enzyme inhibitor. While this specific molecule is not extensively documented in existing literature as a characterized inhibitor, its structural motifs—the imidazole ring, the carboxylic acid, and the benzyl group—are prevalent in a multitude of known enzyme inhibitors. This guide, therefore, extrapolates from established principles of enzyme inhibition and the known pharmacology of analogous compounds to provide a robust, scientifically-grounded roadmap for its study. Particular focus is given to the Jumonji C (JmjC) domain-containing histone demethylases, a promising therapeutic target class for which imidazole-based compounds have shown inhibitory activity. We will delve into the theoretical underpinnings of its potential mechanism of action, provide detailed protocols for its synthesis and subsequent enzymatic and biophysical characterization, and offer guidance on the rigorous analysis of the resulting data. This document is intended to serve as a launchpad for researchers seeking to explore the therapeutic potential of this and structurally related small molecules.
Introduction: The Rationale for Investigating this compound
The imidazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Its ability to participate in hydrogen bonding, coordinate with metal ions, and act as a proton donor or acceptor makes it a versatile pharmacophore for engaging with enzyme active sites.[2] The addition of a carboxylic acid moiety introduces a key anionic interaction point, capable of forming salt bridges with positively charged residues like lysine and arginine, or coordinating with catalytic metal cofactors. The benzyl group provides a hydrophobic element that can engage with nonpolar pockets within an enzyme's active site or substrate-binding channel.
Given these features, this compound is a compelling candidate for the inhibition of metalloenzymes. A particularly relevant and therapeutically significant class of such enzymes are the Jumonji C (JmjC) domain-containing histone demethylases (KDMs).[3] These enzymes are Fe(II) and α-ketoglutarate (α-KG) dependent oxygenases that play a critical role in epigenetic regulation by removing methyl groups from histone lysine residues.[3] Dysregulation of JmjC demethylases is implicated in a variety of cancers, making them attractive targets for therapeutic intervention.[1][3] Notably, compounds containing benzimidazole and pyrazole cores, which share structural similarities with our topic compound, have been identified as inhibitors of the KDM4 subfamily.[4]
This guide will therefore focus on the potential of this compound as an inhibitor of JmjC histone demethylases, while also providing a general framework applicable to other potential enzyme targets.
Synthesis of this compound
A plausible synthetic route to this compound can be adapted from established methods for the synthesis of substituted imidazoles.[5][6][7] The following is a generalized, two-step protocol that researchers can optimize.
Step 1: Synthesis of Ethyl 1-Benzyl-1H-imidazole-4-carboxylate
This step involves the N-alkylation of a commercially available imidazole-4-carboxylate ester with benzyl chloride.
-
Materials: Ethyl imidazole-4-carboxylate, benzyl chloride, a suitable base (e.g., potassium carbonate or sodium hydride), and an appropriate aprotic solvent (e.g., acetonitrile or tetrahydrofuran).
-
Procedure:
-
To a solution of ethyl imidazole-4-carboxylate in the chosen solvent, add the base and stir at room temperature.
-
Slowly add benzyl chloride to the reaction mixture.
-
The reaction can be monitored by thin-layer chromatography (TLC). Heating may be required to drive the reaction to completion.
-
Upon completion, the reaction is worked up by filtering off any inorganic salts and removing the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Step 2: Hydrolysis to this compound
The final step is the saponification of the ester to the desired carboxylic acid.
-
Materials: Ethyl 1-benzyl-1H-imidazole-4-carboxylate, a base for hydrolysis (e.g., sodium hydroxide or lithium hydroxide), a solvent system (e.g., a mixture of water and an alcohol like methanol or ethanol), and an acid for neutralization (e.g., hydrochloric acid).
-
Procedure:
-
Dissolve the ester in the solvent system and add the base.
-
The reaction mixture is typically stirred at room temperature or gently heated until the hydrolysis is complete (monitored by TLC).
-
After cooling, the reaction mixture is acidified to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with cold water, and dried.
-
Diagram of the Synthetic Pathway
Caption: Synthetic route to this compound.
In Vitro Enzyme Inhibition Assays
A critical step in evaluating a potential inhibitor is to determine its effect on the activity of the target enzyme. For JmjC histone demethylases, a common and robust method is a coupled-enzyme assay that detects the formaldehyde byproduct of the demethylation reaction.[8]
3.1. Formaldehyde Dehydrogenase Coupled Assay
This assay links the production of formaldehyde to the reduction of NAD+ to NADH, which can be monitored by an increase in absorbance at 340 nm or fluorescence.[8]
Experimental Protocol:
-
Reagents and Buffers:
-
Recombinant human JmjC histone demethylase (e.g., a member of the KDM4 or KDM5 family).
-
Histone peptide substrate (e.g., a synthetic peptide corresponding to a fragment of histone H3 with a trimethylated lysine at the target position).
-
Cofactors: Fe(II) (e.g., ferrous sulfate or ammonium iron(II) sulfate), α-ketoglutarate, and L-ascorbic acid (to maintain Fe(II) in its reduced state).
-
Assay Buffer: A suitable buffer such as HEPES or Tris at physiological pH (e.g., 7.5), containing a chelating agent like EDTA to prevent premature oxidation of Fe(II) before the reaction starts.
-
Coupling Enzyme and Substrate: Formaldehyde dehydrogenase and NAD+.
-
Inhibitor Stock Solution: this compound dissolved in a suitable solvent like DMSO.
-
-
Assay Procedure (96-well plate format):
-
Prepare a reaction mixture containing the assay buffer, α-ketoglutarate, L-ascorbic acid, formaldehyde dehydrogenase, and NAD+.
-
Add varying concentrations of the inhibitor (this compound) or vehicle (DMSO) to the wells.
-
Add the histone peptide substrate to the wells.
-
Initiate the reaction by adding a solution of the JmjC demethylase and Fe(II).
-
Immediately begin monitoring the increase in absorbance at 340 nm or fluorescence (excitation ~340 nm, emission ~460 nm) over time in a plate reader.
-
Workflow for the Coupled Enzyme Assay
Caption: Workflow of the JmjC demethylase coupled enzyme assay.
3.2. Data Analysis: Determining IC50 and Mode of Inhibition
-
IC50 Determination: The initial reaction rates are plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Mode of Inhibition Studies: To understand how the inhibitor interacts with the enzyme, kinetic studies are performed by varying the concentrations of both the substrate and the inhibitor.[9] The data can be analyzed using Lineweaver-Burk or Michaelis-Menten plots to determine if the inhibition is competitive, non-competitive, or uncompetitive.[10]
Table 1: Interpreting Kinetic Data
| Inhibition Type | Effect on Vmax | Effect on Km | Lineweaver-Burk Plot |
| Competitive | Unchanged | Increases | Lines intersect at the y-axis |
| Non-competitive | Decreases | Unchanged | Lines intersect on the x-axis |
| Uncompetitive | Decreases | Decreases | Parallel lines |
Biophysical Characterization of Inhibitor-Enzyme Interaction
Biophysical techniques provide direct evidence of binding and can elucidate the thermodynamic and kinetic parameters of the interaction.[11][12]
4.1. Differential Scanning Fluorimetry (DSF)
DSF, or thermal shift assay, measures the change in the thermal stability of a protein upon ligand binding. An increase in the melting temperature (Tm) of the enzyme in the presence of the inhibitor indicates binding. This is a rapid and cost-effective method for hit validation.
4.2. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of a ligand to a protein. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.
4.3. Surface Plasmon Resonance (SPR)
SPR is a label-free technique that monitors the binding of an analyte (inhibitor) to a ligand (enzyme) immobilized on a sensor surface in real-time. SPR provides kinetic data, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Diagram of the Biophysical Characterization Funnel
Caption: A tiered approach to biophysical characterization.
Structure-Activity Relationship (SAR) Studies
Once the inhibitory activity of this compound is confirmed, SAR studies can be undertaken to optimize its potency and selectivity. This involves systematically modifying the three key structural components of the molecule.
Table 2: Proposed Modifications for SAR Studies
| Moiety | Position of Modification | Proposed Changes | Rationale |
| Benzyl Group | Phenyl ring | Introduction of electron-donating or -withdrawing groups (e.g., -OCH3, -Cl, -CF3) at ortho, meta, and para positions. | To probe the electronic and steric requirements of the hydrophobic pocket. |
| Imidazole Ring | C2 and C5 positions | Introduction of small alkyl or other functional groups. | To explore potential interactions with nearby residues in the active site. |
| Carboxylic Acid | C4 position | Replacement with bioisosteres such as tetrazole, hydroxamic acid, or acylsulfonamide. | To investigate alternative interactions with the metal cofactor or basic residues. |
The insights gained from these SAR studies, ideally in conjunction with co-crystal structures of the inhibitor bound to the target enzyme, will guide the design of more potent and selective second-generation inhibitors.[13][14][15][16]
Conclusion and Future Directions
This technical guide has outlined a comprehensive strategy for the evaluation of this compound as a potential enzyme inhibitor, with a particular focus on the JmjC family of histone demethylases. The proposed workflow, from synthesis and in vitro screening to biophysical characterization and SAR studies, provides a rigorous and scientifically sound approach for researchers in drug discovery. While the inhibitory potential of this specific molecule is yet to be experimentally validated, its structural features, combined with the known pharmacology of related compounds, make it a compelling starting point for a targeted inhibitor discovery program. Future work should focus on executing the described experimental plan, and should positive results be obtained, progressing the lead compound through cellular and eventually in vivo models of disease.
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Glickman, M. S., & McKenna, R. (2022). Biophysical, Biochemical, and Cell Based Approaches Used to Decipher the Role of Carbonic Anhydrases in Cancer and to Evaluate the Potency of Targeted Inhibitors. International Journal of Molecular Sciences, 23(19), 11843. [Link]
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Kim, D., et al. (2024). Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration. Communications Biology, 7(1), 1-11. [Link]
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Rose, N. R., et al. (2010). Selective Inhibitors of the JMJD2 Histone Demethylases: Combined Nondenaturing Mass Spectrometric Screening and Crystallographic Approaches. Journal of Medicinal Chemistry, 53(4), 1810-1818. [Link]
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Carter, D. M., et al. (2021). Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis, and Activity in Cellular Models of Prostate Cancer. Journal of Medicinal Chemistry, 64(19), 14266-14282. [Link]
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JIB-04, a histone demethylase Jumonji C domain inhibitor, regulates phenotypic switching of vascular smooth muscle cells. (2022). Cell Communication and Signaling, 20(1), 1-16. [Link]
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The Ascendant Therapeutic Promise of Substituted 1-Benzyl-1H-imidazole-4-carboxylic Acids: A Technical Guide to Their Antibacterial Potential
In an era where antimicrobial resistance presents a formidable challenge to global health, the exploration of novel chemical scaffolds with potent antibacterial activity is of paramount importance. Among these, imidazole-based compounds have emerged as a promising class of therapeutics due to their diverse biological activities.[1] This technical guide delves into the antibacterial potential of a specific, yet highly promising subclass: substituted 1-benzyl-1H-imidazole-4-carboxylic acids. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of their synthesis, mechanism of action, structure-activity relationships, and the requisite experimental protocols for their evaluation.
The Rationale for Imidazole Scaffolds in Antibacterial Drug Discovery
The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, is a fundamental structural motif in numerous biologically active molecules.[2] Its prevalence in natural products and synthetic drugs underscores its versatility as a pharmacophore. The unique electronic properties of the imidazole nucleus, including its ability to participate in hydrogen bonding and coordinate with metal ions, allow for diverse interactions with biological targets.[3] The growing body of research on imidazole derivatives has revealed their efficacy against a broad spectrum of pathogens, including both Gram-positive and Gram-negative bacteria.[4]
Synthesis of Substituted 1-Benzyl-1H-imidazole-4-carboxylic Acids: A Strategic Approach
The synthesis of the core 1-benzyl-1H-imidazole-4-carboxylic acid scaffold and its substituted analogues is a critical first step in exploring their therapeutic potential. A common and effective strategy involves the N-alkylation of an imidazole precursor with a substituted benzyl halide.
A plausible synthetic route, based on established methodologies for similar structures, is outlined below.[5][6] The synthesis of the imidazole-4-carboxylic acid moiety can be achieved through various methods, one of which involves the oxidation of a corresponding methyl or hydroxymethyl group at the 4-position. The subsequent N-benzylation is a crucial step for introducing structural diversity and modulating the compound's physicochemical properties.
Experimental Protocol: Synthesis of a Representative this compound Derivative
Objective: To synthesize a substituted this compound.
Materials:
-
Substituted imidazole-4-carboxylic acid
-
Substituted benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of substituted imidazole-4-carboxylic acid (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the substituted benzyl bromide (1.1 eq) to the reaction mixture.
-
Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired substituted this compound.
Causality Behind Experimental Choices:
-
Base (K₂CO₃): Potassium carbonate is a moderately strong base, sufficient to deprotonate the imidazole nitrogen, thereby activating it for nucleophilic attack on the benzyl bromide. Its insolubility in acetonitrile facilitates its removal by filtration post-reaction.
-
Solvent (Acetonitrile): Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.
-
Reflux: Heating the reaction mixture to reflux increases the reaction rate, allowing for a reasonable reaction time.
Unraveling the Mechanism of Antibacterial Action
The precise mechanism by which substituted 1-benzyl-1H-imidazole-4-carboxylic acids exert their antibacterial effects is likely multifaceted and may vary depending on the specific substitutions and the target bacteria. Drawing parallels from related imidazole-containing compounds, several potential mechanisms can be postulated.
-
Disruption of Bacterial Membranes: The amphiphilic nature of some N-substituted imidazole derivatives allows them to intercalate into the bacterial cell membrane, leading to its disruption and increased permeability.[7][8] This can result in the leakage of essential intracellular components and ultimately, cell death.
-
Inhibition of DNA Synthesis: Some imidazole derivatives have been shown to interfere with DNA replication.[5] This can occur through various mechanisms, including the inhibition of key enzymes such as DNA gyrase and topoisomerase IV, which are essential for maintaining DNA topology.[2] Nitroimidazole derivatives, for instance, can be reduced within the bacterial cell to form reactive radical species that cause DNA strand breaks.[5]
-
Inhibition of Cell Wall Synthesis: The bacterial cell wall is a crucial structure for maintaining cell integrity, making it an attractive target for antibiotics. Certain imidazole compounds have been reported to inhibit the synthesis of peptidoglycan, a key component of the bacterial cell wall.[1]
Structure-Activity Relationship (SAR): Decoding the Impact of Substituents
The antibacterial potency of 1-benzyl-1H-imidazole-4-carboxylic acids is profoundly influenced by the nature and position of substituents on both the benzyl and imidazole rings. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more effective antibacterial agents.
-
Lipophilicity: The lipophilicity of the molecule, often quantified by its logP value, plays a significant role in its ability to penetrate the bacterial cell membrane.[9] Generally, an optimal level of lipophilicity is required for potent antibacterial activity.
-
Substituents on the Benzyl Ring: The electronic and steric properties of substituents on the benzyl ring can significantly impact antibacterial activity. Electron-withdrawing groups, such as nitro or halogen groups, may enhance activity by altering the electronic distribution of the molecule and its interaction with target sites. The position of these substituents (ortho, meta, or para) is also a critical determinant of activity.
-
Substituents on the Imidazole Ring: Modifications to the imidazole ring itself can also modulate antibacterial efficacy. The presence of a carboxylic acid group at the 4-position is a key feature of this class of compounds and is likely involved in crucial interactions with the biological target.
Table 1: Hypothetical Structure-Activity Relationship Data for Substituted 1-Benzyl-1H-imidazole-4-carboxylic Acids
| Compound ID | R1 (Benzyl Ring) | R2 (Imidazole Ring) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| 1a | H | H | 64 | 128 |
| 1b | 4-NO₂ | H | 16 | 32 |
| 1c | 4-Cl | H | 32 | 64 |
| 1d | 4-OCH₃ | H | >128 | >128 |
| 1e | 2,4-diCl | H | 8 | 16 |
| 1f | 4-NO₂ | 2-CH₃ | 32 | 64 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual MIC values would need to be determined experimentally.
In Vitro Evaluation of Antibacterial Activity: Standardized Protocols
To ascertain the antibacterial potential of newly synthesized substituted 1-benzyl-1H-imidazole-4-carboxylic acids, standardized in vitro assays are essential. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are two key parameters that provide a quantitative measure of a compound's antibacterial efficacy.
Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution Method)
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial suspension (adjusted to 0.5 McFarland standard)
-
Test compound stock solution (in a suitable solvent like DMSO)
-
Positive control (bacterial suspension without compound)
-
Negative control (MHB only)
Procedure:
-
Prepare serial two-fold dilutions of the test compound in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Inoculate each well (except the negative control) with 5 µL of the bacterial suspension (final concentration of approximately 5 x 10⁵ CFU/mL).
-
The positive control wells will contain 100 µL of MHB and 5 µL of the bacterial suspension.
-
The negative control wells will contain 105 µL of MHB only.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting for the lowest concentration of the compound that shows no turbidity (visible bacterial growth).
Minimum Bactericidal Concentration (MBC) Assay Protocol
The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth in the MIC assay.
-
Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in no bacterial growth on the MHA plate.
Conclusion and Future Directions
Substituted 1-benzyl-1H-imidazole-4-carboxylic acids represent a promising scaffold for the development of novel antibacterial agents. Their synthetic tractability allows for the creation of diverse chemical libraries, which, when coupled with a thorough understanding of their mechanism of action and structure-activity relationships, can guide the optimization of lead compounds. The experimental protocols detailed in this guide provide a robust framework for the in vitro evaluation of these compounds. Future research should focus on elucidating the precise molecular targets of these compounds, expanding the SAR studies to a wider range of bacterial pathogens, and evaluating their efficacy and safety in preclinical in vivo models. The continued exploration of this chemical class holds significant potential for addressing the urgent need for new and effective treatments for bacterial infections.
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Methodological & Application
Application Note: High-Purity Synthesis of 1-Benzyl-1H-imidazole-4-carboxylic acid via Optimized Recrystallization
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 1-Benzyl-1H-imidazole-4-carboxylic acid through recrystallization. The methodology is designed to be a self-validating system, emphasizing the rationale behind solvent selection and procedural steps to ensure the highest purity of the final product. This guide is intended for researchers in organic synthesis and medicinal chemistry who require a robust method for obtaining high-purity active pharmaceutical ingredients (APIs) and intermediates.
Introduction: The Critical Role of Purity
This compound is a key building block in the synthesis of various pharmacologically active compounds. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, lower yields, and potential toxicity in downstream applications. Recrystallization is a powerful and economical technique for purifying solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent system.[1][2][3] The principle relies on the fact that most solids are more soluble in hot solvents than in cold ones.[3] By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the target compound crystallizes out in a purer form, leaving the impurities dissolved in the mother liquor.[1][2]
This document outlines a systematic approach to developing a successful recrystallization protocol for this compound, from solvent screening to final product isolation and characterization.
Physicochemical Properties and Rationale for Recrystallization
While specific experimental data for this compound is not extensively published, we can infer its properties from its structure and related compounds. The molecule possesses a polar carboxylic acid group and an imidazole ring, along with a nonpolar benzyl group. This amphiphilic nature suggests that a range of solvents, particularly polar protic and aprotic solvents, should be evaluated. The high melting point of the related 1H-Imidazole-4-carboxylic acid (294-295 °C) suggests strong intermolecular forces, likely hydrogen bonding, which will influence solvent choice.[4]
Table 1: Key Physicochemical Properties of Related Imidazole Carboxylic Acids
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility Notes |
| 1H-Imidazole-4-carboxylic acid | 112.09 | 294-295 | Sparingly soluble in aqueous acid.[4] |
| 1-benzyl-1H-imidazole | 158.20 | 68-71 | No specific solubility data, but lower melting point than the carboxylic acid.[5] |
The goal of recrystallization is to find a solvent that meets the following criteria:
-
High solubility at elevated temperatures: The compound should be very soluble in the boiling solvent.[1][3]
-
Low solubility at low temperatures: The compound should be poorly soluble in the cold solvent to maximize recovery.[3]
-
Impurities should be either highly soluble or insoluble at all temperatures. [1]
-
The solvent should be chemically inert with the compound.[1]
-
The solvent should have a relatively low boiling point for easy removal during drying.[6]
Experimental Protocol: A Step-by-Step Guide
This protocol is divided into two main stages: solvent screening to identify the optimal solvent or solvent system, and the full-scale recrystallization procedure.
Stage 1: Systematic Solvent Screening
A systematic approach to solvent selection is crucial for developing a robust recrystallization protocol. The following table outlines a suggested list of solvents to screen, covering a range of polarities.
Table 2: Recommended Solvents for Screening
| Solvent | Polarity | Boiling Point (°C) | Rationale |
| Water | High | 100 | The carboxylic acid group may impart some water solubility, especially at high temperatures. |
| Ethanol | High | 78 | A common, effective solvent for many organic compounds with polar functional groups. |
| Methanol | High | 65 | Similar to ethanol but with a lower boiling point. |
| Isopropanol | Medium-High | 82 | A slightly less polar alcohol that can be effective. |
| Acetonitrile | Medium-High | 82 | A polar aprotic solvent that can be a good choice for nitrogen-containing heterocycles. |
| Ethyl Acetate | Medium | 77 | An ester that can be effective for compounds with moderate polarity. |
| Toluene | Low | 111 | The benzyl group may impart solubility in aromatic solvents. Use with caution due to the high boiling point.[6] |
Screening Protocol:
-
Place approximately 10-20 mg of crude this compound into a small test tube.
-
Add the selected solvent dropwise at room temperature, vortexing after each addition. Note the solubility at room temperature. An ideal solvent will show low solubility.
-
If the compound is insoluble at room temperature, heat the test tube in a water bath or on a heating block. Continue adding the solvent dropwise until the solid dissolves completely. Record the approximate volume of solvent used.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.
-
Observe the formation of crystals. An ideal solvent will yield a large quantity of well-formed crystals.
Stage 2: Full-Scale Recrystallization Protocol
Based on the results of the solvent screening, select the best solvent or solvent mixture. A mixed solvent system (e.g., ethanol/water, acetonitrile/water) can be effective if a single solvent does not provide the desired solubility profile.
Workflow Diagram:
Caption: Workflow for the recrystallization of this compound.
Detailed Steps:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling on a hot plate. Continue adding the hot solvent in small portions until the solid just dissolves.[7][8] It is crucial to use the minimum amount of hot solvent to ensure a good recovery.[8]
-
Decolorization (if necessary): If the solution is colored, it may indicate the presence of colored impurities. Remove the flask from the heat, allow it to cool slightly, and add a small amount of activated carbon.[2] Reheat the solution to boiling for a few minutes.
-
Hot Gravity Filtration (if necessary): If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.[3] Use a pre-heated funnel and fluted filter paper to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.[3] Slow cooling is essential for the formation of large, pure crystals. Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point of the compound.
Troubleshooting Common Issues
Table 3: Troubleshooting Guide for Recrystallization
| Issue | Potential Cause | Recommended Solution |
| No crystals form upon cooling. | Too much solvent was used.[9] The solution is supersaturated. | Boil off some of the solvent to concentrate the solution.[9] Scratch the inside of the flask with a glass rod or add a seed crystal. |
| Oiling out (formation of a liquid instead of crystals). | The melting point of the solid is lower than the boiling point of the solvent.[9][10] The compound is highly impure.[10] | Reheat the solution to dissolve the oil, add more solvent, and cool slowly.[10] Consider using a lower-boiling solvent. |
| Low recovery of purified product. | Too much solvent was used.[8] The crystals were washed with solvent that was not cold enough.[8] Premature crystallization during hot filtration. | Use the minimum amount of hot solvent. Ensure the wash solvent is ice-cold. Pre-heat the filtration apparatus. |
| Crystals are colored. | Colored impurities were not completely removed. | Use activated carbon during the dissolution step. Repeat the recrystallization. |
Principle of Purification Diagram:
Caption: Differential solubility enables purification via recrystallization.
Characterization of Purified Product
The purity of the recrystallized this compound should be assessed using appropriate analytical techniques:
-
Melting Point Determination: A sharp melting point close to the literature value indicates high purity.[2]
-
Spectroscopy (¹H NMR, ¹³C NMR, IR): To confirm the chemical structure and identify any remaining impurities.
-
Chromatography (HPLC, TLC): To quantify the purity and detect trace impurities.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the purification of this compound by recrystallization. By following the systematic approach of solvent screening and adhering to the principles of slow cooling and minimal solvent use, researchers can consistently obtain a high-purity product essential for downstream applications in drug discovery and development.
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
- Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
ResearchGate. (2006, August). Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 1-benzyl-1H-imidazole. Retrieved from [Link]
-
University of Calgary, Department of Chemistry. (n.d.). RECRYSTALLISATION. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Retrieved from [Link]
-
Journal of Chemical Education. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Imidazole-4-carboxylic acid. PubChem. Retrieved from [Link]
-
Nichols, L. (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization1. Retrieved from [Link]
-
ResearchGate. (2010, August). A systematic study of the crystallisation products of a series of dicarboxylic acids with imidazole derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-benzyl-2-hydroxy-1H-imidazole-5-carboxylic acid. PubChem. Retrieved from [Link]
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- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Application Notes and Protocols: Leveraging 1-Benzyl-1H-imidazole-4-carboxylic acid in Solid-Phase Synthesis for Accelerated Drug Discovery
Introduction: The Strategic Importance of the Imidazole Scaffold
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone in the design of novel therapeutics. Derivatives of imidazole have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antihypertensive properties.[1]
Specifically, 1-Benzyl-1H-imidazole-4-carboxylic acid has emerged as a key building block for the synthesis of potent Takeda G-protein coupled receptor 5 (TGR5) agonists, which are promising therapeutic targets for metabolic disorders such as diabetes and obesity.[2][3][4] The benzyl group provides a handle for modulating lipophilicity and steric interactions within the receptor binding pocket, while the carboxylic acid functionality serves as a convenient attachment point for further molecular elaboration.
Solid-phase synthesis (SPS) offers a powerful platform for the rapid generation of compound libraries based on the this compound scaffold. By immobilizing this building block on a solid support, researchers can streamline the synthetic process, simplify purification, and readily explore structure-activity relationships (SAR). This document provides a comprehensive guide to the application of this compound in solid-phase synthesis, complete with detailed protocols and expert insights.
Core Principles: Adapting Peptide Synthesis Strategies for Imidazole Scaffolds
The methodologies outlined below are largely adapted from the well-established field of solid-phase peptide synthesis (SPPS). The fundamental principles of resin selection, linker chemistry, coupling reactions, and cleavage are directly applicable to the solid-phase organic synthesis (SPOS) of small molecules based on our target scaffold.
Resin Selection: The Foundation of a Successful Synthesis
The choice of solid support is critical and depends on the desired functionality of the final product (e.g., carboxylic acid, amide).
-
Wang Resin: Ideal for the synthesis of compounds that will be cleaved to yield a C-terminal carboxylic acid. The hydroxyl group of the resin forms an ester linkage with the carboxylic acid of the imidazole building block.
-
Merrifield Resin: A chloromethylated polystyrene resin that also allows for the attachment of carboxylic acids, typically as benzyl esters.[5]
-
Rink Amide Resin: Employed when the desired final product is a C-terminal amide. The building block is attached to an amine-functionalized linker.
For the purpose of these application notes, we will focus on the use of Wang resin to generate a library of derivatives with a free carboxylic acid upon cleavage.
Experimental Protocols
Protocol 1: Loading of this compound onto Wang Resin
This protocol details the esterification of this compound to the hydroxyl groups of Wang resin. The use of N,N'-diisopropylcarbodiimide (DIC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst is a standard and effective method for this transformation.[6][7]
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Purpose |
| Wang Resin (100-200 mesh, 1.0 mmol/g substitution) | N/A | Solid Support |
| This compound | 202.21 | Building Block |
| N,N'-Diisopropylcarbodiimide (DIC) | 126.20 | Coupling Agent |
| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | Catalyst |
| N,N-Dimethylformamide (DMF) | 73.09 | Solvent |
| Dichloromethane (DCM) | 84.93 | Solvent |
| Methanol (MeOH) | 32.04 | Washing Solvent |
| Acetic Anhydride | 102.09 | Capping Agent |
| Pyridine | 79.10 | Base for Capping |
Procedure:
-
Resin Swelling: Swell the Wang resin (1.0 g, 1.0 mmol) in DMF (10 mL) in a solid-phase synthesis vessel for 1 hour at room temperature with gentle agitation.
-
Reagent Preparation: In a separate flask, dissolve this compound (0.81 g, 4.0 mmol, 4 eq) and DMAP (0.024 g, 0.2 mmol, 0.2 eq) in DMF (10 mL).
-
Activation and Coupling: Add DIC (0.63 mL, 4.0 mmol, 4 eq) to the solution from step 2 and stir for 5 minutes at room temperature. Add this pre-activated solution to the swelled resin.
-
Reaction: Agitate the reaction mixture at room temperature for 12-18 hours.
-
Washing: Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (1 mL) and pyridine (1 mL) in DMF (8 mL) for 1 hour.
-
Final Washing: Wash the resin as in step 5.
-
Drying: Dry the resin under high vacuum to a constant weight.
Diagram of Resin Loading:
Caption: Workflow for loading this compound onto Wang resin.
Monitoring Resin Loading:
The loading efficiency can be determined by cleaving the building block from a small, accurately weighed amount of dried resin and quantifying the cleaved product by UV-Vis spectroscopy or HPLC against a standard curve. Alternatively, if the subsequent building block is Fmoc-protected, the loading can be determined retrospectively by quantifying the Fmoc-piperidine adduct released during the first deprotection step.[8]
Protocol 2: On-Resin Amide Bond Formation
This protocol describes the coupling of a primary amine to the imidazole scaffold, which is now part of the solid support. This is a key step in generating a library of amide derivatives. We will use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent, which is known for its high efficiency and low rates of racemization.[9]
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Purpose |
| Resin-bound Imidazole (from Protocol 1) | N/A | Immobilized Scaffold |
| Primary Amine (e.g., Benzylamine) | 107.15 | Building Block |
| HATU | 380.23 | Coupling Reagent |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | Base |
| N,N-Dimethylformamide (DMF) | 73.09 | Solvent |
| Dichloromethane (DCM) | 84.93 | Solvent |
| Methanol (MeOH) | 32.04 | Washing Solvent |
Procedure:
-
Resin Swelling: Swell the resin-bound imidazole (0.2 g, assuming 0.8 mmol/g loading, 0.16 mmol) in DMF (2 mL) for 1 hour.
-
Reagent Preparation: In a separate vial, dissolve the primary amine (e.g., benzylamine, 0.086 g, 0.8 mmol, 5 eq) and HATU (0.30 g, 0.8 mmol, 5 eq) in DMF (2 mL).
-
Coupling Reaction: Add DIPEA (0.28 mL, 1.6 mmol, 10 eq) to the reagent solution from step 2. Immediately add this solution to the swelled resin.
-
Reaction: Agitate the mixture for 2-4 hours at room temperature.
-
Monitoring: The completion of the reaction can be monitored by taking a small sample of the resin, cleaving the product, and analyzing by LC-MS.
-
Washing: Drain the reaction solution and wash the resin sequentially with DMF (3 x 2 mL), DCM (3 x 2 mL), and MeOH (3 x 2 mL).
-
Drying: Dry the resin under high vacuum.
Diagram of On-Resin Amide Coupling:
Caption: Workflow for on-resin amide bond formation.
Protocol 3: Cleavage from the Solid Support
The final step is the release of the synthesized molecule from the resin. For Wang resin, this is achieved under strongly acidic conditions using a cleavage cocktail containing trifluoroacetic acid (TFA). Scavengers are included to protect the product from reactive species generated during cleavage.
Materials:
| Reagent/Material | Purpose |
| Resin-bound final product | Starting material |
| Trifluoroacetic Acid (TFA) | Cleavage reagent |
| Triisopropylsilane (TIS) | Scavenger for carbocations |
| Water | Scavenger |
| Dichloromethane (DCM) | Solvent for washing |
| Diethyl Ether (cold) | For precipitation of the product |
Cleavage Cocktail "Reagent K":
| Component | Percentage (v/v) |
| Trifluoroacetic Acid (TFA) | 82.5% |
| Phenol | 5% |
| Water | 5% |
| Thioanisole | 5% |
| 1,2-Ethanedithiol (EDT) | 2.5% |
Note: A simpler cocktail of TFA/TIS/Water (95:2.5:2.5) is often sufficient if the synthesized molecule does not contain sensitive functional groups.
Procedure:
-
Preparation: Place the dried resin in a reaction vessel.
-
Cleavage: Add the cleavage cocktail (e.g., 2 mL for 0.1 g of resin) to the resin.
-
Reaction: Agitate the mixture at room temperature for 2-3 hours.
-
Filtration: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA or DCM and combine the filtrates.
-
Precipitation: Add the combined filtrate dropwise to a flask containing cold diethyl ether (10-20 times the volume of the filtrate). A precipitate of the crude product should form.
-
Isolation: Collect the precipitate by centrifugation or filtration.
-
Washing: Wash the crude product with cold diethyl ether to remove scavengers.
-
Drying: Dry the product under vacuum.
-
Purification: Purify the crude product, typically by reverse-phase HPLC.
Diagram of Cleavage and Purification:
Caption: General workflow for cleavage and purification.
Causality and Trustworthiness in Protocols
The protocols provided are designed to be robust and reproducible. The choice of reagents and conditions is based on established principles of organic and solid-phase chemistry:
-
Excess Reagents: The use of a stoichiometric excess of the building block and coupling reagents during loading and on-resin synthesis helps to drive the reactions to completion, which is crucial in solid-phase synthesis where reaction monitoring can be challenging.
-
Washing Steps: Thorough washing between each step is essential to remove excess reagents and by-products, ensuring the purity of the final product. The choice of solvents (DMF, DCM, MeOH) is based on their ability to swell the resin and dissolve a wide range of organic molecules.
-
Capping: The optional capping step after resin loading prevents the formation of deletion sequences by blocking any unreacted sites on the resin.
-
Scavengers in Cleavage: The benzyl group and the imidazole ring itself can be susceptible to side reactions with carbocations generated during TFA cleavage. The use of scavengers like TIS is critical to quench these reactive species and prevent degradation of the desired product.
Conclusion and Future Perspectives
This compound is a versatile building block for the solid-phase synthesis of diverse compound libraries. By leveraging established SPPS techniques, researchers can efficiently explore the chemical space around this privileged scaffold. The protocols outlined in this guide provide a solid foundation for initiating such synthetic campaigns. Future work could involve the development of orthogonal protecting group strategies to allow for selective modification of the imidazole ring or the benzyl group while the molecule is still attached to the solid support, further expanding the accessible chemical diversity.
References
- Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Bioorganic & Organic Chemistry, 1(4), 113-116.
- Chen, W. D., et al. (2021). Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. Bioorganic & Medicinal Chemistry, 32, 115972.
- E.A. El-Sawi, et al. (2011). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences, 73(6), 674–678.
- Guan, Z., et al. (2019). Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists. European Journal of Medicinal Chemistry, 182, 111631.
- Kaur, N. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 1-26.
-
Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]
- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
- Nowick, J.S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- O'Donnell, J. A., et al. (2014). Solid-Phase and Microwave-Assisted Syntheses of 2,5-Diketopiperazines: Small Molecules with Great Potential. Molecules, 19(9), 14500-14527.
-
Aapptec. Attaching the first amino acid to a resin. Retrieved from [Link]
-
Biotage. How to quantify your first amino acid loading onto Wang resins. Retrieved from [Link]
- Zhang, Y., et al. (2019). Imidazole derivatives as TGR5 agonists. Journal of Medicinal Chemistry, 62(17), 7895-7908.
Sources
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- 2. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advancements in the structural exploration of TGR5 agonists for diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 7. peptide.com [peptide.com]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Novel Brr2 ATPase Inhibitors Utilizing a 1-Benzyl-1H-imidazole-4-carboxylic Acid Scaffold
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis and characterization of a novel potential Brr2 ATPase inhibitor, BBI-Brr2-001 . The synthetic strategy leverages the readily available starting material, 1-Benzyl-1H-imidazole-4-carboxylic acid, and employs a robust amide coupling reaction. Detailed, step-by-step protocols for synthesis, purification, and characterization are provided, underpinned by the scientific rationale for each experimental choice. This guide is intended to empower researchers in medicinal chemistry and drug discovery to explore new chemical matter targeting the spliceosomal RNA helicase Brr2, a critical enzyme in pre-mRNA splicing.[1][2]
Introduction: The Rationale for Targeting Brr2 ATPase
The spliceosome, a complex molecular machine, is responsible for the precise removal of introns from pre-messenger RNA (pre-mRNA), a fundamental process in eukaryotic gene expression. The Brr2 RNA helicase is a core component of the spliceosome, playing a pivotal role in its activation by catalyzing the ATP-dependent unwinding of the U4/U6 small nuclear RNA (snRNA) duplex.[1][2] Dysregulation of Brr2 function has been implicated in various diseases, highlighting it as a compelling therapeutic target. The development of small molecule inhibitors of Brr2 offers a promising avenue for modulating splicing and exploring novel therapeutic interventions.[1]
This application note details a strategic approach to synthesize a novel inhibitor, leveraging an imidazole scaffold. The imidazole core is a privileged structure in medicinal chemistry, known for its presence in numerous bioactive compounds. By coupling this compound with a carefully selected amine fragment, we aim to generate a molecule with the potential for specific and potent inhibition of Brr2 ATPase activity.
Design of the Target Inhibitor: BBI-Brr2-001
Based on the structure of known allosteric Brr2 inhibitors and principles of structure-activity relationship (SAR) studies, we propose the synthesis of a novel compound, N-(4-(benzyloxy)benzyl)-1-benzyl-1H-imidazole-4-carboxamide (BBI-Brr2-001) .[3]
The design rationale incorporates:
-
The 1-Benzyl-1H-imidazole-4-carboxamide core: This provides a rigid scaffold for the presentation of other functional groups. The benzyl group on the imidazole nitrogen can engage in hydrophobic interactions within a binding pocket.
-
The amide linker: A common and synthetically accessible linker in drug design, capable of forming key hydrogen bond interactions.
-
The 4-(benzyloxy)benzyl moiety: This group is designed to mimic functionalities present in known inhibitors that occupy a hydrophobic pocket in the target protein. The benzyloxy group offers additional opportunities for interaction and can be readily modified to explore SAR.
Synthetic Workflow and Protocols
The synthesis of BBI-Brr2-001 is achieved through a straightforward and widely used amide coupling reaction between this compound and (4-(benzyloxy)phenyl)methanamine.
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in the Synthesis of 1-Benzyl-1H-imidazole-4-carboxylic acid
Welcome to the technical support center for the synthesis of 1-Benzyl-1H-imidazole-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in the preparation of this important heterocyclic compound. As a molecule with applications in medicinal chemistry and materials science, its efficient synthesis is crucial. This document moves beyond simple protocols to explain the underlying chemical principles, helping you diagnose and resolve issues in your experimental work.
Section 1: Understanding the Synthetic Landscape
The preparation of this compound can be approached through several synthetic routes. The optimal choice depends on the availability of starting materials, scale, and laboratory capabilities. Low yield is often traced back to a critical step in one of these pathways.
Common Synthetic Pathways
Two primary and successful routes for synthesizing the target compound are:
-
Route A: N-Benzylation and Subsequent Hydrolysis. This is the most common and direct approach. It involves the N-benzylation of an imidazole-4-carboxylic acid ester (e.g., ethyl or methyl ester), followed by the hydrolysis of the ester to the desired carboxylic acid.
-
Route B: Oxidation of a Precursor. This route involves the synthesis of a stable precursor, such as 1-benzyl-1H-imidazole-4-carbaldehyde, which is then oxidized to the final carboxylic acid product.
Workflow Diagram: Primary Synthetic Routes
Caption: Overview of the two main synthetic pathways.
Section 2: Troubleshooting Guide (Question & Answer Format)
This section directly addresses common problems encountered during the synthesis. Each question represents a real-world experimental observation, followed by an in-depth analysis and actionable solutions.
Problem Area: The N-Benzylation Step (Route A)
The N-alkylation of the imidazole ring is often the most significant source of yield loss.
Q1: My benzylation reaction is incomplete, with a significant amount of starting ester remaining even after prolonged reaction times. What's wrong?
Answer: This issue typically points to three main causes: insufficient deprotonation of the imidazole nitrogen, poor quality of reagents, or inadequate reaction conditions.
-
Causality (Deprotonation): The imidazole N-H proton (pKa ≈ 14.5) must be removed by a suitable base to generate the nucleophilic imidazolate anion. If the base is too weak or used in insufficient quantity, the concentration of the reactive anion will be low, leading to a sluggish reaction.
-
Troubleshooting Steps:
-
Base Selection: Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for this purpose. It irreversibly deprotonates the imidazole. Potassium carbonate (K₂CO₃) is a weaker, heterogeneous base that can also work but often requires higher temperatures, longer reaction times, and sometimes a phase-transfer catalyst like tetrabutylammonium bromide.[1]
-
Solvent Choice: The solvent must be anhydrous, especially when using NaH. Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) are excellent choices. Ensure they are freshly dried, as water will quench the NaH and the imidazolate anion.
-
Reagent Stoichiometry: Use at least 1.1-1.2 equivalents of both the base and the benzyl halide to ensure the reaction goes to completion.
-
Temperature: With NaH, the deprotonation can be done at 0 °C, followed by warming to room temperature or gentle heating (40-50 °C) after the addition of benzyl chloride.[1] For K₂CO₃, temperatures of 70 °C or higher may be necessary.[1]
-
Q2: After workup, I isolated a significant amount of a polar, water-soluble byproduct, and my desired product yield is very low. What is this byproduct?
Answer: You are likely forming the 1,3-dibenzylimidazolium salt . This is a classic side reaction in the N-alkylation of imidazoles.[2]
-
Mechanism of Formation: After the first benzylation forms your desired product (a tertiary amine), the N3 nitrogen is still nucleophilic. It can attack another molecule of benzyl chloride, resulting in a quaternary ammonium salt (the imidazolium salt). This over-alkylation is especially problematic if an excess of benzyl chloride is used or if the product concentration builds up significantly.[2]
Diagram: Formation of Imidazolium Byproduct
Caption: Over-alkylation leading to the undesired byproduct.
-
Preventative Measures:
-
Control Stoichiometry: Avoid using a large excess of benzyl chloride. Add it slowly (dropwise) to the reaction mixture to maintain its low concentration.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material. Stop the reaction as soon as the starting material is gone to prevent the product from converting to the byproduct.
-
Workup: The imidazolium salt is highly polar and water-soluble. During an aqueous workup, it will partition into the aqueous layer, simplifying the purification of your desired product in the organic layer. If it precipitates, it can sometimes be filtered off.[3]
-
Problem Area: The Ester Hydrolysis Step (Route A)
Even with a successful benzylation, the final hydrolysis step can be a source of yield loss.
Q3: My hydrolysis (saponification) is incomplete, and I get a mixture of the acid and the ester. How can I improve this?
Answer: Incomplete hydrolysis is usually due to insufficient base, inadequate reaction time/temperature, or poor solubility.
-
Causality: Saponification is the hydroxide-mediated cleavage of the ester bond. It is an equilibrium-driven process that requires a sufficient excess of base and conditions that favor the formation of the carboxylate salt.
-
Troubleshooting Steps:
-
Increase Base Equivalents: Use a larger excess of KOH or NaOH (e.g., 3-5 equivalents). A protocol from ChemicalBook suggests a mass ratio of 1:2.2 of ester to KOH solution, highlighting the need for a significant excess.[4]
-
Add a Co-solvent: The starting ester may have poor solubility in a purely aqueous base. Adding a water-miscible co-solvent like ethanol, methanol, or THF can create a homogeneous solution and dramatically increase the reaction rate. A common procedure involves hydrolyzing the ester with NaOH in an ethanol/water mixture.[5]
-
Increase Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C or reflux) will accelerate the hydrolysis. Monitor by TLC until all the ester has been consumed.
-
Acidification: After hydrolysis is complete, the reaction mixture must be cooled (e.g., in an ice bath) and carefully acidified (e.g., with HCl or H₂SO₄) to protonate the carboxylate salt and precipitate the desired carboxylic acid.[4] Adjusting the pH to around 3-4 is often optimal for precipitation.
-
Problem Area: Product Isolation & Purification
Q4: My final product has precipitated, but the yield is low after filtration and drying. Where could I be losing product?
Answer: Product loss during isolation often stems from the product's partial solubility in the workup and crystallization solvents or mechanical losses.
-
Causality: this compound is an amphoteric molecule with some solubility in both acidic and basic aqueous solutions, and varying solubility in organic solvents.
-
Troubleshooting Steps:
-
Optimize Precipitation pH: The product is least soluble at its isoelectric point. When acidifying the basic hydrolysis mixture, add the acid slowly while monitoring the pH. Check the pH that gives the maximum amount of precipitate. Over-acidifying can sometimes lead to the formation of a more soluble hydrochloride salt.
-
Cooling: Ensure the mixture is thoroughly chilled (0-4 °C) before filtration to minimize the amount of product that remains dissolved.
-
Solvent Choice for Washing: Wash the filtered solid with a minimal amount of ice-cold water to remove inorganic salts. Avoid large volumes of water as this will dissolve some of the product. Washing with a non-polar organic solvent like cold diethyl ether can help remove organic impurities without dissolving the product.
-
Recrystallization: If recrystallization is needed for purification, choose a solvent system where the product is soluble at high temperatures but sparingly soluble when cold. Ethanol/water or isopropanol could be good starting points. Perform small-scale tests to find the optimal solvent or solvent pair.
-
Data Summary Table: Troubleshooting Guide
| Symptom / Observation | Potential Cause | Recommended Solution(s) |
| Benzylation: Incomplete reaction, starting material remains. | 1. Insufficient deprotonation. 2. Inactive reagents (wet solvent/base). 3. Low temperature. | 1. Use a stronger base (NaH) or increase equivalents of K₂CO₃. 2. Use freshly dried, anhydrous solvents (THF, DMF). 3. Increase reaction temperature and monitor by TLC. |
| Benzylation: Low yield of desired product, significant polar byproduct formed. | Over-alkylation leading to 1,3-dibenzylimidazolium salt formation.[2] | 1. Use only a slight excess (1.05-1.1 eq.) of benzyl chloride. 2. Add benzyl chloride dropwise to the reaction. 3. Stop the reaction immediately upon consumption of starting material. |
| Hydrolysis: Mixture of ester and acid in the final product. | 1. Incomplete saponification. 2. Insufficient base or reaction time. | 1. Increase equivalents of KOH/NaOH (3-5 eq.). 2. Add a co-solvent (EtOH, MeOH) to improve solubility. 3. Heat the reaction mixture (40-60 °C) until TLC shows no remaining ester. |
| Isolation: Low yield after precipitation and filtration. | 1. Product is partially soluble in the mother liquor. 2. Incorrect pH for precipitation. | 1. Thoroughly cool the mixture to 0-4 °C before filtering. 2. Wash the filtered product with minimal ice-cold water. 3. Carefully adjust pH to find the point of maximum precipitation (isoelectric point). |
Section 3: Validated Experimental Protocol (Route A)
This protocol is a synthesis of best practices derived from established procedures.[1][4][6] It is designed to maximize yield by controlling the critical variables discussed above.
Step 1: N-Benzylation of Ethyl 1H-imidazole-4-carboxylate
-
Preparation: In an oven-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous DMF. Cool the suspension to 0 °C in an ice bath.
-
Deprotonation: Dissolve ethyl 1H-imidazole-4-carboxylate (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirred NaH suspension at 0 °C.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete. You should observe the cessation of hydrogen gas evolution.
-
Alkylation: Add benzyl chloride (1.1 equivalents) dropwise to the reaction mixture at 0 °C. After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate/hexanes mobile phase) until the starting imidazole ester is no longer visible.
-
Workup: Carefully quench the reaction by the dropwise addition of ice-cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Washing: Combine the organic extracts and wash with water, followed by a saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude ethyl 1-benzyl-1H-imidazole-4-carboxylate. This crude product is often pure enough for the next step.
Step 2: Hydrolysis to this compound
-
Setup: Dissolve the crude ester from Step 1 in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Saponification: Add potassium hydroxide (KOH, 4.0 equivalents) and heat the mixture to reflux (or ~80 °C).
-
Monitoring: Monitor the reaction by TLC until the ester spot has completely disappeared (typically 2-4 hours).
-
Cooling & Neutralization: Cool the reaction mixture in an ice bath. Slowly add concentrated HCl with vigorous stirring until the pH of the solution is ~4. A white precipitate should form.
-
Isolation: Keep the mixture in the ice bath for another 30 minutes to maximize precipitation. Collect the solid by vacuum filtration.
-
Washing & Drying: Wash the collected solid with a small amount of ice-cold water, followed by a small amount of cold diethyl ether. Dry the solid under high vacuum to obtain the final product, this compound.
Section 4: Frequently Asked Questions (FAQs)
FAQ 1: Are there any specific safety concerns I should be aware of? Yes. Sodium hydride (NaH) is highly flammable and reacts violently with water to produce hydrogen gas; it must be handled under an inert atmosphere. Benzyl chloride is a lachrymator and a potential carcinogen; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[2][7]
FAQ 2: Why is starting with the ester preferred over starting with imidazole-4-carboxylic acid directly? While direct benzylation of the acid is possible, it presents challenges. The carboxylic acid proton is far more acidic than the imidazole N-H proton, meaning a base will deprotonate the carboxyl group first. To deprotonate the N-H, you would need at least two equivalents of a strong base. Furthermore, the resulting dianion can have poor solubility. The ester protects the carboxylic acid, allowing for a clean and selective N-benzylation, followed by a straightforward deprotection (hydrolysis).
FAQ 3: Can I use benzyl bromide instead of benzyl chloride? Yes, benzyl bromide is more reactive than benzyl chloride and can lead to faster reaction times. However, it is also more expensive and more prone to over-alkylation. If you use benzyl bromide, it is even more critical to control the stoichiometry and reaction time carefully.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US5021584A - Process for preparation of 1-benzylimidazole compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 1H-Imidazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. echemi.com [echemi.com]
Technical Support Center: Optimizing Crystallization of 1-Benzyl-1H-imidazole-4-carboxylic Acid
Welcome to the technical support center for the crystallization of 1-Benzyl-1H-imidazole-4-carboxylic acid. This guide is designed for researchers, chemists, and pharmaceutical development professionals to provide in-depth, practical solutions for achieving high purity and crystalline integrity. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your crystallization processes effectively.
Understanding the Molecule: An Inferred Physicochemical Profile
Direct experimental data for this compound is not extensively published. However, by leveraging data from its structural components—1H-imidazole-4-carboxylic acid and N-benzylimidazole—we can construct a reliable, inferred profile to guide our crystallization strategy.
-
Amphoteric Nature: The molecule possesses both a basic imidazole ring and an acidic carboxylic acid group. The imidazole ring's basicity (pKa of the conjugate acid is ~6-7) and the carboxylic acid's acidity (pKa ~2-3) make its solubility highly dependent on pH.[1] It will be soluble in both acidic and basic aqueous solutions but likely has a point of minimum solubility at its isoelectric point.
-
Hydrogen Bonding: The carboxylic acid moiety is a strong hydrogen bond donor and acceptor. The imidazole ring also participates in hydrogen bonding. This high capacity for hydrogen bonding suggests that polar, protic solvents (like alcohols) will be good solubilizers.
-
Aromatic and Non-Polar Character: The presence of both a benzyl and an imidazole ring introduces significant aromatic character, allowing for π-π stacking interactions within the crystal lattice. The benzyl group adds a non-polar, hydrophobic element, suggesting some solubility in less polar solvents like toluene or ethyl acetate, especially at elevated temperatures.[2]
-
Expected Solubility Profile: The molecule is expected to be poorly soluble in non-polar solvents (e.g., hexanes, heptane) and highly soluble in polar aprotic solvents (e.g., DMSO, DMF). The key to successful crystallization will be finding a solvent or solvent system where it has high solubility at an elevated temperature but low solubility at room temperature or below.
Troubleshooting Guide: Common Crystallization Challenges
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question: My compound has "oiled out" instead of crystallizing. What happened and how can I fix it?
Answer:
-
Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solid in that specific solvent environment, or when the concentration of the solute is too high. Instead of forming an ordered crystal lattice, the compound separates as a liquid phase. This is common with compounds that have moderate melting points or when cooling is too rapid.
-
Troubleshooting Steps:
-
Re-heat and Dilute: Re-heat the mixture until the oil redissolves completely. Add a small amount (10-20% more) of the hot solvent to reduce the overall concentration.[3]
-
Slow Down Cooling: Allow the solution to cool much more slowly. Insulate the flask with glass wool or place it in a large beaker of hot water to ensure a gradual temperature drop. Slow cooling is critical for providing sufficient time for molecules to orient into a crystal lattice.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites.[4]
-
Add a Seed Crystal: If you have a small amount of pure, crystalline material from a previous batch, add a single tiny crystal to the cooled, supersaturated solution. This provides a template for crystal growth.[4]
-
Question: I've cooled my solution, but no crystals have formed. What should I do next?
Answer:
-
Causality: This typically means one of two things: either the solution is not sufficiently supersaturated, or there is a kinetic barrier to nucleation. This can happen if you've used too much solvent or if the compound is highly purified and lacks nucleation-inducing impurities.[3][4]
-
Troubleshooting Steps:
-
Induce Nucleation: First, try the physical methods mentioned above: scratching the flask or seeding.
-
Increase Supersaturation (Solvent Evaporation): If nucleation doesn't occur, you likely have too much solvent. Gently heat the solution and boil off a portion of the solvent (e.g., 10-15% of the volume). Allow it to cool again.[3]
-
Increase Supersaturation (Anti-Solvent Addition): If you have identified a suitable anti-solvent (a solvent in which your compound is insoluble), add it dropwise to your solution at room temperature until turbidity (cloudiness) persists. Then, add a few drops of the primary solvent to redissolve the precipitate and allow it to stand.
-
Cool to a Lower Temperature: If crystals still haven't formed at room temperature, place the flask in an ice bath, and if necessary, a freezer. Be aware that rapid cooling at this stage can lead to smaller, less pure crystals.
-
Question: My crystallization yield is very low. How can I improve it?
Answer:
-
Causality: A low yield indicates that a significant amount of your compound remains dissolved in the mother liquor after cooling. This is a common issue if the chosen solvent is too good at solubilizing the compound, even at low temperatures.
-
Troubleshooting Steps:
-
Optimize the Solvent: Re-evaluate your solvent choice. An ideal solvent shows a very steep solubility curve—high solubility when hot, very low solubility when cold. You may need to switch to a slightly poorer solvent or use a solvent/anti-solvent system.
-
Minimize Solvent Volume: During the initial dissolution step, use only the absolute minimum amount of hot solvent required to fully dissolve the compound. Work in small solvent additions.
-
Cool Thoroughly: Ensure you have allowed the flask to cool for a sufficient amount of time at the lowest practical temperature to maximize precipitation.
-
Recover a Second Crop: Concentrate the mother liquor (the remaining solution after filtering the first batch of crystals) by boiling off some solvent and cool it again. This "second crop" of crystals will be less pure than the first but can be combined with other crude material for re-purification.
-
Question: The purity of my crystals is poor, and they have a gummy or colored appearance. What's the cause?
Answer:
-
Causality: This is often due to impurities being trapped within the crystal lattice (occlusion) or adhering to the crystal surface. This happens when crystallization occurs too quickly, not allowing impurities to be excluded from the growing lattice. Colored impurities are often highly polar and can be challenging to remove.
-
Troubleshooting Steps:
-
Slow Down Crystallization: Rapid crystal growth is the primary enemy of high purity. Use a more dilute solution and a very slow cooling rate as described above.[3]
-
Perform a Hot Filtration: If insoluble impurities are present in the crude material, they must be removed before cooling. Dissolve the compound in hot solvent and filter the solution while hot to remove any solids.
-
Activated Carbon Treatment: If the color is due to highly conjugated organic impurities, add a small amount of activated carbon to the hot solution, let it boil for a few minutes, and then perform a hot filtration to remove the carbon and the adsorbed impurities.
-
Wash the Crystals Properly: After filtering the crystals, wash them with a small amount of ice-cold fresh solvent. This removes impurities adhering to the crystal surfaces without dissolving a significant amount of the product.
-
Experimental Protocols & Workflows
Protocol 1: Systematic Solvent Screening
The foundation of any good crystallization is choosing the right solvent. This protocol outlines a systematic approach.
Objective: To identify a single solvent or a solvent/anti-solvent pair suitable for crystallization.
Materials:
-
Crude this compound
-
Test tubes or small vials
-
A selection of solvents (see table below)
-
Heating block or sand bath
-
Vortex mixer
Procedure:
-
Place approximately 10-20 mg of crude material into several separate test tubes.
-
To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. Note the solubility at room temperature. A good primary solvent should show poor solubility.[5]
-
If the compound is insoluble at room temperature, heat the tube gently. Continue adding the solvent dropwise until the solid completely dissolves. Record the approximate volume of solvent used.
-
Allow the clear, hot solution to cool slowly to room temperature, and then place it in an ice bath.
-
Observe the quality of the crystals formed (e.g., fine needles, large blocks, powder) and the relative amount of precipitate.
-
Analysis: The ideal solvent is one that requires a minimal volume to dissolve the compound when hot but results in a large amount of high-quality crystalline precipitate upon cooling.
Illustrative Solubility Screening Data
The following table presents hypothetical but chemically reasonable data to guide solvent selection.
| Solvent | Polarity | Room Temp. Solubility | Hot Solubility (at boiling) | Crystallization Result upon Cooling |
| Heptane | Non-Polar | Insoluble | Insoluble | Not a suitable primary solvent. Potential anti-solvent. |
| Toluene | Non-Polar | Sparingly Soluble | Soluble | Slow formation of small needles. Moderate recovery. |
| Ethyl Acetate | Intermediate | Soluble | Very Soluble | Poor recovery, most material stays in solution. |
| Acetone | Polar Aprotic | Soluble | Very Soluble | No crystals formed. |
| Isopropanol | Polar Protic | Sparingly Soluble | Very Soluble | Good Candidate. Forms well-defined crystals with good recovery. |
| Ethanol | Polar Protic | Soluble | Very Soluble | Low recovery. |
| Water | Polar Protic | Insoluble | Insoluble | Not a suitable single solvent. |
This table contains illustrative data. Actual experimental results are required.
Workflow for Solvent Selection
Caption: Workflow for systematic solvent screening.
Protocol 2: Anti-Solvent Crystallization
This is a powerful technique when no single solvent provides an adequate solubility profile.
Objective: To crystallize the compound by reducing its solubility in a solution by adding a miscible "anti-solvent."
Prerequisites: You have identified a "good" solvent in which the compound is very soluble (e.g., Isopropanol) and an "anti-solvent" in which it is very insoluble (e.g., Heptane). The two solvents must be miscible.
Procedure:
-
Dissolve the crude material in the minimum required volume of the "good" solvent at room temperature or with gentle warming.
-
Filter the solution if any insoluble impurities are present.
-
Slowly add the anti-solvent dropwise to the stirred solution.
-
Continue adding until you observe persistent turbidity (cloudiness), which indicates the solution is saturated.
-
If necessary, add a few drops of the "good" solvent to just redissolve the turbidity, creating a perfectly saturated solution.
-
Cover the container and allow it to stand undisturbed. Crystals should form slowly over time. If not, try refrigerating the solution.
-
Collect the crystals by filtration and wash with a mixture of the solvent/anti-solvent, skewed towards a higher proportion of the anti-solvent.
Workflow for Anti-Solvent Crystallization
Caption: Step-by-step workflow for anti-solvent crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the role of the benzyl group in the crystallization of this molecule? The N-benzyl group significantly influences the molecule's properties compared to its parent, 1H-imidazole-4-carboxylic acid. It increases the molecular weight and introduces a large, relatively non-polar, and rigid moiety. This can enhance π-π stacking interactions in the crystal lattice and increases its solubility in organic solvents, making crystallization from common organic solvents more feasible than for the unsubstituted parent compound.[2]
Q2: How do I know if I have a polymorphism issue? Polymorphism is the ability of a compound to crystallize in more than one crystal lattice arrangement. Different polymorphs can have different properties, such as melting point and solubility. You might suspect polymorphism if you get different-looking crystals (e.g., needles one time, plates another) or different melting points from batches crystallized under different conditions (e.g., different solvents, different cooling rates). Confirmation requires analytical techniques like X-ray powder diffraction (XRPD) or Differential Scanning Calorimetry (DSC).
Q3: What is the ideal cooling rate for achieving high purity? Slower is almost always better. A slow cooling rate allows the system to remain close to equilibrium, giving molecules the time to reject impurities as they arrange themselves into the most stable crystal lattice. An ideal process might involve letting the flask cool to room temperature over several hours, followed by several more hours in a refrigerator.
Q4: Can I use pH to control the crystallization? Yes, this is known as pH-swing crystallization. Given the molecule's amphoteric nature, you can dissolve the crude material in an acidic (e.g., dilute HCl) or basic (e.g., dilute NaOH) aqueous solution. After filtering out any insoluble impurities, you would then slowly adjust the pH towards the isoelectric point using a base or acid, causing the neutral molecule to precipitate out. This can be a very effective purification method but may require optimization to control particle size and prevent amorphous precipitation.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 14080, Imidazole-4-carboxylic acid. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 71695403, 1-benzyl-2-hydroxy-1H-imidazole-5-carboxylic acid. [Link]
-
Quora. What should I do if crystallisation does not occur?. [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
-
University of California, Los Angeles. SOP: CRYSTALLIZATION. [Link]
-
ACS Omega. Investigation of Properties and Structure–Activity Relationship of Ketoprofen-Based Ionic Liquids Using Density Functional Quantum Chemical Theory Calculations. [Link]
-
ResearchGate. Co-crystallization of a benzimidazole derivative with carboxylic acids | Request PDF. [Link]
-
PubMed. Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors.... [Link]
-
ChemSynthesis. 1-benzyl-1H-imidazole. [Link]
-
ResearchGate. Synthesis and Characterization of Poly(N‐vinylimidazole‐co‐acrylonitrile) and Determination of Monomer Reactivity Ratios | Request PDF. [Link]
-
University of Rochester, Department of Chemistry. pKa Data Compiled by R. Williams. [Link]
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. chemimpex.com [chemimpex.com]
- 3. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 4. 1072-84-0 CAS MSDS (1H-Imidazole-4-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Navigating Regioisomer Formation in Imidazole N-Alkylation
Welcome to the comprehensive technical support center dedicated to addressing the challenges of regioisomer formation in imidazole N-alkylation. This guide is designed for researchers, scientists, and drug development professionals who encounter the complexities of controlling regioselectivity in their synthetic endeavors. The imidazole nucleus is a cornerstone in medicinal chemistry, and mastering its functionalization is paramount for the successful development of novel therapeutics.[1][2] This resource provides in-depth, field-proven insights, detailed protocols, and troubleshooting guides to empower you to navigate and control these critical reactions.
Frequently Asked Questions (FAQs)
Here, we address the most common questions and concerns that arise during the N-alkylation of unsymmetrically substituted imidazoles.
Q1: Why am I getting a mixture of N-1 and N-3 (or 1,4- and 1,5-) alkylated regioisomers?
The formation of a mixture of regioisomers is a common challenge rooted in the inherent chemical nature of the imidazole ring. This phenomenon is primarily due to two factors:
-
Tautomerism: An unsymmetrically substituted imidazole, such as 4-methylimidazole, exists as a dynamic equilibrium of two tautomeric forms (e.g., 4-methyl-1H-imidazole and 5-methyl-1H-imidazole). Alkylation can occur on the nitrogen of either tautomer, leading to a mixture of products.
-
Ambident Nucleophilicity of the Imidazolide Anion: When the imidazole is deprotonated by a base, the resulting imidazolide anion is an ambident nucleophile. The negative charge is delocalized over both nitrogen atoms, making both susceptible to electrophilic attack by the alkylating agent.
The final ratio of your products is a delicate interplay of electronic effects, steric hindrance, and the specific reaction conditions you employ.[1]
Q2: How do electron-withdrawing and electron-donating groups on the imidazole ring influence regioselectivity?
The electronic nature of the substituent on the imidazole ring plays a pivotal role in determining the site of alkylation.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or halo (-Cl, -Br, -I) decrease the electron density and nucleophilicity of the adjacent nitrogen atom.[3] Consequently, alkylation is generally favored at the nitrogen atom further away from the EWG. For example, in 4-nitroimidazole, the N-1 position is more nucleophilic and is preferentially alkylated.[4][5]
-
Electron-Donating Groups (EDGs): Substituents like alkyl (-CH₃) or methoxy (-OCH₃) groups increase the electron density of the imidazole ring. However, they also exert a steric influence, which can often be the dominant factor.
Q3: What is the role of steric hindrance in determining the product ratio?
Steric hindrance from both the imidazole substituent and the alkylating agent is a critical factor.
-
Bulky Substituents on Imidazole: A large group at the C4 (or C5) position will sterically hinder the adjacent nitrogen (N3 or N1, respectively), favoring alkylation at the less hindered nitrogen.
-
Bulky Alkylating Agents: Similarly, using a bulky alkylating agent (e.g., isopropyl iodide vs. methyl iodide) will increase the preference for attack at the less sterically congested nitrogen atom.[1]
This interplay is illustrated in the logical relationship diagram below.
Caption: Steric hindrance directs alkylation to the less hindered nitrogen.
Troubleshooting Guides
This section provides a structured approach to resolving common experimental issues.
Issue 1: Poor Regioselectivity (Inseparable Mixture of Isomers)
If you are struggling to achieve a desirable ratio of your target isomer, consider the following optimization strategies:
1. Re-evaluate Your Base and Solvent System:
The choice of base and solvent is arguably the most critical factor in controlling regioselectivity. The nature of the ion pair formed between the imidazolide anion and the counter-ion of the base can significantly influence the reaction outcome.
-
For Enhanced N-1 Selectivity (in many 4-substituted imidazoles):
-
Strategy: Employ conditions that favor a "tighter" ion pair, which can increase the steric differentiation between the two nitrogens.
-
Recommended Conditions: Use a strong, non-nucleophilic base like Sodium Hydride (NaH) in a less polar, aprotic solvent such as Tetrahydrofuran (THF) .[6]
-
-
For Altering Selectivity (Potentially favoring the other isomer):
-
Strategy: Use conditions that promote a "solvent-separated" ion pair, which can lead to reactivity more governed by electronics.
-
Recommended Conditions: Try a weaker base like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) in a polar, aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN) .[7]
-
Optimization Workflow:
Caption: A systematic workflow for optimizing reaction conditions.
2. Temperature Control (Thermodynamic vs. Kinetic Control):
In some cases, one regioisomer may be formed faster (the kinetic product), while the other is more stable (the thermodynamic product).
-
To favor the kinetic product: Run the reaction at a lower temperature.
-
To favor the thermodynamic product: Run the reaction at a higher temperature to allow for equilibration. This is particularly relevant when using certain alkylating agents where the reaction may be reversible.[6]
Issue 2: Low Reaction Yield or No Reaction
If your reaction is not proceeding to completion or giving low yields, consider these factors:
-
Base Strength: The pKa of your imidazole derivative is crucial. If it is highly electron-deficient (e.g., dinitro-substituted), a weaker base like K₂CO₃ may not be sufficient for complete deprotonation. In such cases, a stronger base like NaH is necessary.
-
Reactivity of the Alkylating Agent: The reactivity follows the order: Iodide > Bromide > Chloride. If you are using an alkyl chloride with a less reactive imidazole, consider switching to the corresponding bromide or iodide.
-
Reaction Temperature and Time: Some alkylations are slow and may require elevated temperatures and/or extended reaction times. Monitor your reaction by TLC or LC-MS to determine the optimal time.
-
Water Content: Strong bases like NaH are highly water-sensitive. Ensure your solvent and glassware are scrupulously dry.
Issue 3: Difficulty in Separating Regioisomers
The similar polarity of N-1 and N-3 alkylated imidazoles often makes their separation by column chromatography challenging.
-
Optimize Your Chromatography:
-
Solvent System: Experiment with different eluent mixtures. Often, a combination of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or acetone) is a good starting point.
-
Additives: For basic imidazole derivatives that may streak on silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to your eluent can significantly improve peak shape and separation.[8]
-
Stationary Phase: If silica gel fails, consider using neutral or basic alumina , which can offer different selectivity for basic compounds.[8]
-
-
Derivatization: If the isomers are inseparable, consider if one can be selectively derivatized to alter its polarity, allowing for separation, followed by removal of the derivatizing group.
-
Recrystallization: If your product is a solid, meticulous screening of recrystallization solvents can sometimes yield one of the isomers in pure form.[8]
Detailed Experimental Protocols
The following protocols provide step-by-step guidance for common N-alkylation scenarios.
Protocol 1: N-Alkylation of 4-Nitroimidazole with Methyl Iodide (Favoring the 1,4-Isomer)
This protocol is suitable for imidazoles with electron-withdrawing groups where a strong base is employed.
Materials:
-
4-Nitroimidazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-nitroimidazole (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.1 eq) portion-wise. Caution: NaH reacts violently with water and generates hydrogen gas.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the imidazolide anion.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate.[4][5]
Protocol 2: N-Alkylation of Imidazole with Benzyl Bromide using a Mild Base
This protocol is a general and milder method suitable for many imidazole derivatives.[4]
Materials:
-
Imidazole
-
Benzyl bromide
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (CH₃CN)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add imidazole (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).
-
Add anhydrous acetonitrile.
-
Stir the suspension vigorously and add benzyl bromide (1.1 eq).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the K₂CO₃.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude product.
-
Purification: Purify by flash column chromatography (hexane/ethyl acetate) or recrystallization.[4]
Advanced Strategies for Regiocontrol
When standard methods fail to provide the desired selectivity, more advanced strategies can be employed.
Using a Removable Directing Group: The Trityl Group
For challenging substrates, a bulky, removable directing group can be used to enforce high regioselectivity. The trityl (triphenylmethyl) group is an excellent choice for directing alkylation to the N-3 position of a 4-substituted imidazole.
Workflow:
Caption: A directing group strategy for achieving high regioselectivity.
The trityl group, due to its immense steric bulk, will exclusively occupy the less hindered nitrogen. Subsequent alkylation will then be directed to the remaining nitrogen. The trityl group can then be readily removed under mild acidic conditions.[9]
Mitsunobu Reaction
The Mitsunobu reaction offers an alternative for N-alkylation using an alcohol as the alkylating agent.[2] It proceeds with inversion of configuration at the alcohol's stereocenter. Interestingly, for some substrates like indazoles, the Mitsunobu reaction can favor the N-2 regioisomer, which is often the minor product under standard SN2 conditions.[5] This provides a complementary strategy for accessing the other regioisomer.
General Conditions:
-
Reagents: Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), and the desired alcohol.
-
Solvent: Typically THF.
Data Summary Table
The following table provides a qualitative summary of the expected major regioisomer based on the electronic nature of the substituent at the 4-position and the reaction conditions.
| 4-Substituent | Reaction Conditions | Expected Major Isomer | Rationale |
| Electron-Withdrawing (e.g., -NO₂, -Br) | Strong Base (NaH) in THF | 1,4-isomer | Electronic deactivation of N-3 and steric hindrance favor attack at N-1. |
| Electron-Withdrawing (e.g., -NO₂, -Br) | Weak Base (K₂CO₃) in DMF | 1,4-isomer | Electronics are the dominant factor. |
| Electron-Donating (e.g., -CH₃) | Any Base/Solvent | Mixture, often favoring the 1,5-isomer | Steric hindrance from the methyl group at C-4 directs alkylation to the more accessible N-1, leading to the 1,5-isomer. |
| Bulky Group (e.g., -tBu) | Any Base/Solvent | 1,5-isomer | Steric hindrance is the overwhelming factor, directing alkylation to N-1. |
Note: The 1,4-isomer refers to the product where the alkyl group is on the nitrogen adjacent to the substituent, while the 1,5-isomer has the alkyl group on the nitrogen further from the substituent.
We trust this technical guide will serve as a valuable resource in your synthetic endeavors. For further inquiries or specific application support, please do not hesitate to contact our technical services team.
References
-
Benjes, P. A. (1994). N-Alkylation of imidazoles (Doctoral Thesis, University of Otago). Retrieved from [Link]
- Calvino-Casilda, V., Durán-Valle, C. J., Ferrera-Escudero, S., & Perozo, E. (2010). The effect of ultrasound on the N-alkylation of imidazole over alkaline carbons: Kinetic aspects.
- Hunt, J. T., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1952.
- Doğanç, F., & Göker, H. (2024). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 49(4), 15-21.
- Yassine, H., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16.
- Gabova, I. S., et al. (2020). N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. Russian Journal of Organic Chemistry, 56(12), 2079–2086.
-
Organic Chemistry Portal. Mitsunobu Reaction. Retrieved from [Link]
- Khabnadideh, S., et al. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 13(17), 2863-2865.
- Bellina, F., & Rossi, R. (2010). Regioselective Functionalization of the Imidazole Ring via Transition Metal‐Catalyzed C–N and C–C Bond Forming Reactions.
- Barlos, K., et al. (1984). Acid-labile histidine side-chain protection: The N(im)-t-butoxymethyl group.
Sources
- 1. BJOC - Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates [beilstein-journals.org]
- 2. Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. d-nb.info [d-nb.info]
- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of 4,5-Substituted Imidazoles by a Fast Condensation of 1,2-Diketones and Urotropine in Heterogeneous Medium [organic-chemistry.org]
Validation & Comparative
A Senior Application Scientist's Guide to Assessing the Selectivity of 1-Benzyl-1H-imidazole-4-carboxylic Acid-Based Inhibitors for Phosphodiesterase 4 (PDE4)
Introduction: The Imperative of Selectivity in Modern Drug Discovery
In the intricate landscape of drug development, the potency of a therapeutic candidate is only half the story. The true measure of a promising inhibitor lies in its selectivity—the ability to modulate its intended target with surgical precision while avoiding unintended interactions with other proteins. This is particularly critical for enzyme families like the phosphodiesterases (PDEs), where isoforms share significant structural homology but govern vastly different physiological pathways. Off-target inhibition can lead to a cascade of adverse effects, transforming a potentially life-saving drug into a liability.[1][2]
The 1-benzyl-1H-imidazole-4-carboxylic acid scaffold has emerged as a versatile and promising starting point for synthesizing novel enzyme inhibitors.[3][4][5] Its unique electronic and structural properties allow for diverse chemical modifications to optimize binding affinity and, crucially, achieve high selectivity. This guide provides an in-depth, experience-driven framework for researchers working with this class of compounds, specifically focusing on the rigorous assessment of selectivity against the therapeutically relevant PDE4 enzyme family. We will move beyond mere protocol recitation to explore the causal logic behind experimental design, ensuring that every step is part of a self-validating system to generate trustworthy and actionable data.
The Target Landscape: Navigating the Phosphodiesterase 4 Family
Phosphodiesterase 4 (PDE4) is a critical regulator of intracellular signaling, responsible for hydrolyzing the second messenger cyclic AMP (cAMP). By inhibiting PDE4, cAMP levels rise, leading to downstream effects such as reduced inflammation. This makes PDE4 a compelling target for treating inflammatory diseases like chronic obstructive pulmonary disease (COPD) and psoriasis.[6][7]
However, the PDE4 family is not monolithic. It comprises four distinct subtypes (PDE4A, PDE4B, PDE4C, and PDE4D), each with unique expression patterns and physiological roles.[6] For instance, while inhibition of PDE4B is linked to anti-inflammatory effects, inhibition of PDE4D has been associated with emesis, a significant dose-limiting side effect. Therefore, developing subtype-selective inhibitors is paramount for achieving a viable therapeutic window.
Figure 2: Workflow for IC50 determination using a mobility shift assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35). Reconstitute purified, recombinant PDE4 enzymes and the fluorescently labeled substrate (e.g., FAM-cAMP) in assay buffer.
-
Compound Plating: In a 384-well assay plate, perform a serial dilution of the inhibitor (BICA-101) in DMSO, followed by dilution in assay buffer. Include wells for positive control (known inhibitor like Roflumilast) and negative control (DMSO vehicle).
-
Causality Check: Using a consistent, low percentage of DMSO (e.g., <1%) is critical to prevent solvent effects from altering enzyme activity.
-
-
Enzyme-Inhibitor Incubation: Add the purified enzyme to each well. Allow the plate to incubate for 30 minutes at room temperature.
-
Expert Insight: This pre-incubation step is vital for allowing the inhibitor to reach binding equilibrium with the enzyme before the reaction starts, ensuring an accurate measurement of potency.
-
-
Reaction Initiation: Add the FAM-cAMP substrate to all wells to start the enzymatic reaction. Incubate for a predetermined time (e.g., 60 minutes) during which substrate conversion is linear.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a chelating agent like EDTA, which sequesters the Mg²⁺ cofactor required for PDE activity.
-
Data Acquisition: Analyze the plate on a microfluidic capillary electrophoresis system (e.g., Caliper LabChip). The instrument separates the charged substrate (cAMP) from the product (AMP) based on mobility and quantifies the fluorescent signal of each.
-
Data Analysis: Calculate the percentage of substrate conversion for each well. Normalize the data relative to the high (DMSO) and low (no enzyme or potent inhibitor) controls. Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
While biochemical assays are essential, they don't confirm that a compound can engage its target in the complex milieu of a living cell. [1]The Cellular Thermal Shift Assay (CETSA®) is a powerful method to verify intracellular target engagement. [8][9]The principle is that a ligand-bound protein is thermally more stable than its unbound counterpart. [9][10] Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HEK293 cells overexpressing PDE4B) to ~80% confluency. Treat the cells with various concentrations of BICA-101 or DMSO vehicle and incubate for 1-2 hours at 37°C to allow for cell penetration and target binding. [8]2. Thermal Challenge: Harvest the cells and resuspend them in a buffered saline solution. Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by rapid cooling. [8][11] * Expert Insight: The key step is identifying the optimal melt temperature for the target protein in a preliminary experiment. This is the temperature at which roughly 50% of the unbound protein denatures and precipitates, providing the largest window to observe inhibitor-induced stabilization.
-
Cell Lysis and Fractionation: Lyse the cells through repeated freeze-thaw cycles. Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated aggregates via high-speed centrifugation (e.g., 20,000 x g for 20 min). [11]4. Protein Quantification: Carefully collect the supernatant (soluble fraction) and analyze the amount of target protein remaining using a quantitative detection method like Western Blot or an AlphaScreen®/ELISA format.
-
Data Analysis: Plot the amount of soluble target protein against the heating temperature for both DMSO and inhibitor-treated samples. A positive result is a rightward shift in the melting curve for the inhibitor-treated samples, indicating thermal stabilization and confirming direct target engagement in the cell.
Protocol 3: Live-Cell Target Engagement with NanoBRET™
For a more dynamic and quantitative measure of intracellular binding, the NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement assay is an industry-leading method. [12][13]It measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein by a competitive inhibitor in real-time. [14][15]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Imidazole derivatives as new potent and selective 20-HETE synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. news-medical.net [news-medical.net]
- 11. bio-protocol.org [bio-protocol.org]
- 12. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.in]
- 13. news-medical.net [news-medical.net]
- 14. promegaconnections.com [promegaconnections.com]
- 15. NanoBRET® Target Engagement BET BRD Assays [promega.sg]
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
